Oxytetracycline hydrochloride
Description
Historical Context of Tetracycline (B611298) Class Antibiotics Discovery
The journey of tetracycline antibiotics began in the mid-20th century, a period of intense discovery in the field of antimicrobial agents. nih.govwikipedia.org The first of this class, chlortetracycline (B606653) (Aureomycin), was discovered in 1945 by Benjamin Minge Duggar from the soil bacterium Streptomyces aureofaciens. wikipedia.orgwikipedia.org This discovery, first reported in scientific literature in 1948, marked the dawn of a new era of broad-spectrum antibiotics. nih.govtandfonline.com
Following this breakthrough, researchers at Pfizer discovered oxytetracycline (B609801) (Terramycin) in 1950, isolated from Streptomyces rimosus. nih.govtoku-e.com This was soon followed by the discovery of tetracycline itself, which is considered the parent compound of the class. wikipedia.org These naturally occurring tetracyclines were noted for their wide range of activity against various microorganisms. nih.govwikipedia.org The subsequent decades saw the development of semi-synthetic derivatives, leading to second and third-generation tetracyclines with improved properties. nih.govtandfonline.com
Academic Significance of Oxytetracycline Dihydrate in Antimicrobial Studies
Oxytetracycline dihydrate holds a significant place in academic research due to its broad-spectrum bacteriostatic activity. researchgate.netdrugbank.com It acts by inhibiting protein synthesis in susceptible microorganisms. toku-e.comresearchgate.netdrugbank.com Specifically, it binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, which ultimately halts peptide elongation. toku-e.comactascientific.com This mechanism makes it effective against a wide array of gram-positive and gram-negative bacteria, as well as other organisms like Mycoplasma species, rickettsiae, and chlamydiae. nih.govtoku-e.com
Academic studies frequently utilize oxytetracycline as a reference compound in antimicrobial susceptibility testing to determine the minimum inhibitory concentrations (MICs) against various bacterial isolates. toku-e.com Research has also focused on understanding the mechanisms of resistance to oxytetracycline, which include enzymatic inactivation of the antibiotic and efflux pumps that actively remove the drug from the bacterial cell. toku-e.com
Contemporary Research Trajectories for Oxytetracycline Dihydrate
Modern research on oxytetracycline dihydrate has expanded beyond its primary antimicrobial applications. Current investigations are exploring its anti-inflammatory, antioxidant, and immunomodulatory properties. researchgate.netnih.gov These non-antibiotic effects have opened up new avenues for its potential use in subantimicrobial doses for conditions like rosacea and perioral dermatitis. researchgate.net
Another significant area of contemporary research is the environmental fate and impact of oxytetracycline. nih.govnih.gov Studies are examining its degradation in various environmental conditions, such as through hydrolysis and photolysis, and its potential to contribute to the spread of antibiotic resistance in soil and aquatic ecosystems. nih.govusda.gov Researchers are also developing and validating advanced analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of oxytetracycline and its impurities in pharmaceutical formulations and biological samples. unesp.brnih.gov Furthermore, the potential for combining oxytetracycline with other compounds, such as essential oils, to enhance its antimicrobial efficacy against resistant strains is an active area of investigation. nih.gov
Data on Oxytetracycline Dihydrate
The following tables provide a summary of key data related to oxytetracycline dihydrate based on academic research findings.
Table 1: Physicochemical and Pharmacokinetic Properties of Oxytetracycline Dihydrate
| Property | Value/Description |
|---|---|
| Molecular Formula | C22H24N2O9•2H2O toku-e.com |
| Molecular Weight | 496.46 g/mol toku-e.com |
| Mechanism of Action | Binds to the 30S ribosomal subunit, inhibiting protein synthesis. toku-e.comdrugbank.com |
| Bioavailability | Varies by formulation; film-coated tablets of the dihydrate show good bioavailability. nih.gov |
| Elimination Half-life | Varies significantly depending on the tissue. For example, in one study on rainbow trout, the half-life was 17.23 hours in muscle and 5.75 hours in the liver. nih.gov |
Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Oxytetracycline
| Organism | MIC Range (µg/mL) |
|---|---|
| Haemophilus influenzae | 1.6 – 6.3 toku-e.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H/t12-,13-,14+,17+,21-,22+;/m1./s1 | |
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InChI Key |
SVDOODSCHVSYEK-IFLJXUKPSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl | |
| Source | PubChem | |
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Molecular Formula |
C22H24N2O9.ClH, C22H25ClN2O9 | |
| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
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Related CAS |
79-57-2 (Parent) | |
| Record name | Oxytetracycline hydrochloride [USP:JAN] | |
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DSSTOX Substance ID |
DTXSID5021097 | |
| Record name | Oxytetracycline hydrochloride | |
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Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxytetracycline hydrochloride appears as odorless fluffy yellow solid or yellow powder. Bitter taste. (NTP, 1992) | |
| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
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CAS No. |
2058-46-0, 6153-64-6 | |
| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
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| Record name | Oxytetracycline hydrochloride [USP:JAN] | |
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| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4S,4aR,5S,5aR,6S,12aS)- | |
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| Record name | Oxytetracycline hydrochloride | |
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| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
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Melting Point |
356 °F (decomposes) (NTP, 1992) | |
| Record name | OXYTETRACYCLINE HYDROCHLORIDE | |
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Biosynthesis and Molecular Engineering of Oxytetracycline Dihydrate
The Intricate Dance of Genes and Enzymes in Oxytetracycline (B609801) Formation
The biosynthesis of oxytetracycline is a remarkable example of nature's chemical artistry, orchestrated by a suite of specialized enzymes encoded by a dedicated gene cluster. nih.gov This process begins with the assembly of a polyketide backbone, which is then meticulously modified to yield the final bioactive molecule.
The Foundation: Type II Polyketide Synthases at Work
At the heart of oxytetracycline synthesis lies a type II polyketide synthase (PKS). nih.gov This multi-enzyme complex is responsible for constructing the foundational poly-β-ketone backbone of the molecule. It achieves this through a series of successive decarboxylative condensations of malonyl-CoA extender units. nih.govresearchgate.net A key feature of tetracycline (B611298) biosynthesis is the use of a malonamate (B1258346) starter unit, which is the source of the crucial C2 amide group. nih.govmicrobiologyresearch.org The minimal PKS, consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl-carrier protein (ACP), orchestrates this iterative process. sci-hub.semdpi.com Specifically, in the oxytetracycline gene cluster, these components are named OxyA (KS), OxyB (CLF), and OxyC (ACP). sci-hub.seasm.org The amidotransferase OxyD is responsible for synthesizing the malonamate starter unit. microbiologyresearch.orgnih.gov
Sculpting the Molecule: The Roles of Cyclases, Oxygenases, and Transferases
Once the polyketide chain is assembled, it undergoes a series of precise modifications by other enzymes to form the characteristic four-ring structure of oxytetracycline. Cyclases are crucial in guiding the folding of the reactive polyketide backbone to ensure the correct regioselectivity of intramolecular aldol (B89426) condensations, preventing spontaneous and incorrect cyclizations. nih.gov In oxytetracycline biosynthesis, the enzymes OxyK, OxyN, and OxyH are involved in the cyclization of the first, second/third, and fourth rings, respectively. mdpi.com
Following cyclization, oxygenases and transferases introduce further chemical diversity. For instance, the enzyme OxyF, an S-adenosylmethionine-dependent methyltransferase, is responsible for C6 methylation. nih.gov Hydroxylation at specific positions is another critical step. The conversion of anhydrotetracycline (B590944) to the final oxytetracycline involves the activities of the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme OxyS and the F420-dependent enzyme OxyR. escholarship.orgf1000research.com OxyS catalyzes hydroxylation at C6 and C5, while OxyR is responsible for the reduction of the C5a–C11a double bond. f1000research.com
Beyond the Native Producer: Heterologous Production
The transfer and expression of the oxytetracycline biosynthetic gene cluster into other host organisms, a process known as heterologous production, has become a powerful tool for studying and manipulating its synthesis. nih.govnih.gov Streptomyces species like Streptomyces coelicolor and Streptomyces lividans have been successfully used as hosts. nih.gov More recently, the deltaproteobacterium Myxococcus xanthus has also been shown to be a competent host for expressing the entire S. rimosus oxytetracycline pathway, producing the antibiotic at approximately 10 mg per liter of fermentation broth. nih.gov
Furthermore, researchers have successfully expressed the oxytetracycline gene cluster in Escherichia coli, a common and well-understood laboratory bacterium. plos.org This was achieved by over-expressing specific alternative sigma factors, which are proteins that direct the cellular machinery to transcribe specific genes. plos.org Another promising heterologous host is Streptomyces venezuelae WVR2006, which offers rapid growth and high resistance to oxytetracycline. nih.govresearchgate.net By manipulating regulatory genes and precursor supply in this host, researchers achieved a production level of 431 mg/L in just 48 hours. nih.govresearchgate.net
Pushing the Boundaries: Advanced Biotechnological Strategies for Enhanced Production
Building on the fundamental understanding of its biosynthesis, scientists are developing sophisticated methods to boost the production of oxytetracycline. These strategies range from optimizing the growth conditions of the producing organism to directly manipulating its genetic code.
| Parameter | Free Cells | Immobilized Cells (Calcium Alginate) | Reference |
|---|---|---|---|
| Oxytetracycline Production (µg/mL) | 121 - 124 | 153 - 252 | nih.gov |
| Specific Productivity (mg/g dry cells) | 33.3 - 34.2 | 40.2 - 40.7 | nih.gov |
Rewriting the Code: Gene Cluster Identification and Manipulation
The identification and manipulation of the oxytetracycline gene cluster in S. rimosus offer a direct route to improving production. researchgate.net The entire cluster, which contains 21 genes, is located between two resistance genes, otrA and otrB. asm.orgresearchgate.net A key discovery was the identification of a Streptomyces antibiotic regulatory protein (SARP) named OtcR, located adjacent to the otrB gene. nih.gov Deleting the otcR gene completely abolished oxytetracycline production, while its reintroduction restored it, confirming OtcR as an essential activator. nih.gov
Targeted overexpression of otcR has proven to be a highly effective strategy for boosting yield. By placing multiple copies of the otcR gene under the control of a strong promoter, researchers achieved a remarkable 6.49-fold increase in oxytetracycline production compared to the original strain. nih.gov More recent studies have shown that large-scale deletions of DNA regions near the oxytetracycline gene cluster can also lead to massive overproduction, suggesting that genome rearrangements play a significant role in enhancing the expression of the biosynthetic genes. asm.org
| Gene(s) | Enzyme/Protein | Function | Reference |
|---|---|---|---|
| OxyA, OxyB, OxyC | Minimal Polyketide Synthase (KS, CLF, ACP) | Synthesizes the poly-β-ketone backbone | sci-hub.seasm.org |
| OxyD | Amidotransferase | Synthesizes the malonamate starter unit | microbiologyresearch.orgnih.gov |
| OxyF | Methyltransferase | Catalyzes C6 methylation | nih.gov |
| OxyK, OxyN, OxyH | Cyclases | Catalyze the formation of the four-ring structure | mdpi.com |
| OxyS, OxyR | Oxygenase, Reductase | Catalyze final hydroxylation and reduction steps | escholarship.orgf1000research.com |
| OtcR | Regulatory Protein (SARP) | Activates the transcription of biosynthetic genes | nih.gov |
Synthetic Modifications and Derivative Research
The inherent structure of oxytetracycline, a polyketide antibiotic produced by Streptomyces rimosus, presents multiple sites for chemical modification. researchgate.netnih.gov Researchers have leveraged these sites to develop novel derivatives and complexes, aiming to enhance antimicrobial activity, overcome resistance, and explore new therapeutic applications. This research primarily falls into two categories: the synthesis of new coordination complexes and the investigation of structure-activity relationships (SAR) through the creation of semi-synthetic derivatives.
Synthesis of Novel Oxytetracycline Complexes
The oxytetracycline molecule possesses multiple oxygen and nitrogen donor atoms, making it an effective chelating agent for various metal ions. rroij.com This property has been extensively explored to create new metal-based complexes with potentially enhanced biological activities.
A primary method for synthesizing these complexes involves refluxing an ethanolic or aqueous solution of oxytetracycline hydrochloride with a corresponding metal salt. rroij.comresearchgate.net For instance, new complexes of Copper(II), Cobalt(II), Zinc(II), Iron(III), and Zirconium(II) have been synthesized by boiling an ethanolic solution of the drug and the respective metal salts under reflux for several hours. rroij.com Similarly, mixed ligand complexes of Cadmium(II) and Molybdenum(V) were created by refluxing this compound with the metal salts and an alcoholic solution of salicylaldehyde. researchgate.net Platinum(II) complexes have also been synthesized by stirring an aqueous solution of doxycycline (B596269) (a derivative of oxytetracycline) with potassium tetrachloroplatinate(II) (K₂PtCl₄). scielo.br
Characterization using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis suggests that oxytetracycline typically acts as a bidentate or terdentate ligand. rroij.comcovenantuniversity.edu.ng In many complexes, coordination occurs through the oxygen atoms of the amide carbonyl group and the hydroxyl group in ring A. rroij.comscielo.br The resulting complexes often exhibit different geometries; for example, a tetrahedral geometry was proposed for a Cd(II) complex and an octahedral geometry for a Mo(V) complex. researchgate.net Studies on mixed ligand complexes involving ampicillin (B1664943) trihydrate and this compound with Fe(III) and Co(II) also proposed octahedral geometries. covenantuniversity.edu.nginternationalscholarsjournals.com
Beyond traditional metal complexes, novel polymer-based transporters have been complexed with oxytetracycline. One study detailed the synthesis of an oxytetracycline complex with a polyphosphate ester-type transporter, which was shown to increase the susceptibility of S. aureus and E. coli to the antibiotic. mdpi.com Another area of investigation involves mixed ligand complexes, where oxytetracycline is combined with another active molecule and a metal ion, such as the [Cu(oxy)(chl)]·2H₂O complex involving chloramphenicol (B1208). researchpublish.com These studies indicate that complexation can lead to compounds with enhanced antimicrobial activities compared to the parent drug. covenantuniversity.edu.ng
Table 1: Examples of Synthesized Oxytetracycline Metal Complexes
| Metal Ion | Co-Ligand(s) | Proposed Geometry | Reference(s) |
|---|---|---|---|
| Cu(II), Co(II), Zn(II), Fe(III), Zr(II) | Oxytetracycline | Not specified | rroij.com |
| Cd(II) | Oxytetracycline, Salicylaldehyde | Tetrahedral | researchgate.net |
| Mo(V) | Oxytetracycline, Salicylaldehyde | Octahedral | researchgate.net |
| Fe(III) | Oxytetracycline, Ampicillin | Octahedral | covenantuniversity.edu.ng |
| Co(II) | Oxytetracycline, Ampicillin | Octahedral | covenantuniversity.edu.ng |
| Pt(II) | Oxytetracycline | Square Planar | scielo.br |
Investigation of Structure-Activity Relationships in Derivatives
The study of structure-activity relationships (SAR) for tetracyclines is crucial for designing more effective semi-synthetic derivatives. The tetracycline scaffold is a rigid, four-ring system that can be conceptually divided into an "upper" modifiable region and a "lower" non-modifiable region. wikipedia.orgnih.gov
The core antibacterial activity is intrinsically linked to the lower peripheral region (from C1 to C4 and C10 to C12a). nih.gov Key structural features in this region are considered essential for activity:
The Four-Ring System : Any derivative with fewer than four rings is generally inactive. uomustansiriyah.edu.iq
The C1-C3 Substructure : The enolized tricarbonylmethane system at positions C1, C2, and C3 must remain intact for good activity. uomustansiriyah.edu.iq
The C2-Carboxamide Group : Replacing the carboxamide group at C2 significantly reduces antibacterial potency. wikipedia.org
The C4 Dimethylamine Group : Removal of the dimethylamino group at C4 also leads to a decrease in activity. wikipedia.org
Conversely, the upper peripheral region, particularly positions C5, C6, C7, and C9, allows for modifications that can alter pharmacokinetic properties and enhance the spectrum of activity. nih.gov
C5 Hydroxyl Group : The presence of a 5-hydroxyl group, as seen in oxytetracycline, does not fundamentally change the antimicrobial activity but can influence pharmacokinetic properties. uomustansiriyah.edu.iq
C6 Modifications : The C6 position is a key site for creating more stable and potent derivatives. For example, the modification of oxytetracycline to remove the C6 hydroxyl group led to the development of doxycycline, an analog with remarkable stability and efficacy. biomedres.usresearchgate.net The simplest tetracycline that retains broad-spectrum activity is 6-demethyl-6-deoxytetracycline. uomustansiriyah.edu.iq
C7 and C9 Substitutions : The D-ring is a common target for electrophilic substitution reactions, especially at the C7 and C9 positions. uomustansiriyah.edu.iq Introducing substituents at C7 has proven particularly useful. uomustansiriyah.edu.iq For instance, the addition of a dimethylamino group at C7 of 6-demethyl-6-deoxytetracycline yields minocycline, while further modifications on other derivatives at this position have led to third-generation tetracyclines like tigecycline. acs.orgnih.gov
Research into novel scaffolds based on the tetracycline structure, such as "pentacyclines," which feature an additional fused benzene (B151609) ring at the C8 and C9 positions, has also yielded analogs with promising antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org These findings underscore that while the core pharmacophore must be preserved, strategic modifications on the upper periphery of the molecule are key to developing next-generation tetracycline antibiotics.
Mechanistic Insights into Oxytetracycline Dihydrate Antimicrobial Action
Bacterial Protein Synthesis Inhibition
The primary mode of action for oxytetracycline (B609801) dihydrate is the inhibition of protein synthesis within bacterial cells. patsnap.compatsnap.com This process is crucial for bacterial viability, as proteins are essential for numerous cellular functions. patsnap.com Oxytetracycline's ability to selectively target bacterial ribosomes, which are structurally different from those in mammalian cells, accounts for its therapeutic efficacy. patsnap.com
Binding to 30S Ribosomal Subunit
Oxytetracycline dihydrate's mechanism is initiated by its entry into the bacterial cell, a process facilitated by its lipophilic nature, which allows it to pass through the cell membrane. drugbank.comsigmaaldrich.com Once inside, it specifically and reversibly binds to the 30S ribosomal subunit, a key component of the bacterial ribosome. patsnap.compatsnap.comsigmaaldrich.commsdvetmanual.comwikipedia.org The ribosome, composed of the 30S and 50S subunits, is the site of protein synthesis. patsnap.com Some evidence also suggests a lesser degree of binding to the 50S subunit. wikipedia.orgvinmec.com This binding occurs near the A (aminoacyl) site of the ribosome. patsnap.comdrugbank.commsdvetmanual.com
Interference with Aminoacyl-tRNA Binding to the mRNA-Ribosome Complex
By binding to the 30S subunit, oxytetracycline physically obstructs the attachment of aminoacyl-tRNA (tRNA) to the A site on the mRNA-ribosome complex. patsnap.compatsnap.comrooyandarou.comsigmaaldrich.commsdvetmanual.comwikipedia.org The aminoacyl-tRNA molecule is responsible for carrying the appropriate amino acid to the ribosome as dictated by the messenger RNA (mRNA) template. patsnap.com This blockage prevents the correct positioning of the incoming aminoacyl-tRNA, thereby halting the translation process. patsnap.comdrugbank.comresearchgate.net
Prevention of Peptide Chain Elongation
The successful binding of aminoacyl-tRNA to the A site is a prerequisite for the formation of a peptide bond and the subsequent elongation of the polypeptide chain. sigmaaldrich.commsdvetmanual.comontosight.ai By preventing this crucial step, oxytetracycline effectively arrests peptide chain elongation. rooyandarou.comsigmaaldrich.commsdvetmanual.comontosight.aitoku-e.comtoku-e.com This cessation of protein production cripples the bacterium's ability to grow and replicate, ultimately leading to the suppression of the infection. patsnap.com
Spectrum of Antimicrobial Activity
Oxytetracycline dihydrate is recognized for its broad-spectrum activity, demonstrating efficacy against a wide range of bacteria. patsnap.comtaylorandfrancis.compatsnap.com
Efficacy Against Gram-Positive Bacteria
Oxytetracycline is active against various Gram-positive bacteria. patsnap.comwikipedia.orgroqi.ge This includes species such as Staphylococcus spp. and Streptococcus spp. rooyandarou.comroqi.ge
Efficacy Against Gram-Negative Bacteria
The antibiotic is also effective against a number of Gram-negative bacteria. patsnap.comwikipedia.orgroqi.ge Its spectrum includes organisms like Escherichia coli, Pasteurella spp., and Salmonella spp. taylorandfrancis.comrooyandarou.comroqi.ge
Table 1: Overview of Oxytetracycline Dihydrate's Antimicrobial Action
| Mechanism of Action | Inhibition of bacterial protein synthesis |
| Primary Target | 30S ribosomal subunit |
| Key Interference | Blocks binding of aminoacyl-tRNA to the ribosomal A site |
| Ultimate Effect | Prevents peptide chain elongation |
| Spectrum | Broad, including Gram-positive and Gram-negative bacteria |
Activity Against Mycoplasma and Rickettsia
Oxytetracycline dihydrate demonstrates potent bacteriostatic activity against atypical bacteria, including Mycoplasma and Rickettsia species. dadvet.comvinmec.cominterchemie.comnih.gov These microorganisms are intrinsically resistant to cell wall-active agents like penicillins, as Mycoplasma lack a peptidoglycan cell wall and Rickettsia are obligate intracellular pathogens. The efficacy of oxytetracycline lies in its ability to penetrate the bacterial cell and inhibit protein synthesis. epa.govontosight.ai
The primary mechanism of action involves the reversible binding of oxytetracycline to the 30S ribosomal subunit of the bacteria. vinmec.comepa.govontosight.ai This binding event physically obstructs the aminoacyl-tRNA from accessing the acceptor (A) site on the mRNA-ribosome complex. ontosight.ainih.gov Consequently, the addition of new amino acids to the nascent peptide chain is halted, effectively arresting protein elongation and inhibiting bacterial growth and replication. epa.gov Oxytetracycline is active against a range of species, including Mycoplasma pneumoniae (the Eaton Agent), the causative agent of atypical pneumonia, and various Rickettsia species responsible for diseases such as Rocky Mountain spotted fever, typhus, and Q fever. bdvets.orgwikipedia.org
Research has established minimum inhibitory concentration (MIC) values for oxytetracycline against certain Mycoplasma species, quantifying its in vitro potency.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Oxytetracycline
| Organism | MIC Range |
|---|---|
| Mycoplasma bovis | 0.12 µg/mL - 4 µg/mL |
| Mycoplasma pneumoniae | Susceptible (≤4.0 mcg/ml) |
Data sourced from multiple microbiological references. bdvets.org
Activity Against Chlamydia
Similar to its action on Mycoplasma and Rickettsia, oxytetracycline is effective against infections caused by Chlamydia species. dadvet.comvinmec.cominterchemie.com Its therapeutic value extends to various chlamydial infections, such as psittacosis, trachoma, and uncomplicated urethral, endocervical, or rectal infections caused by Chlamydia trachomatis. wikipedia.orgebi.ac.ukbristol-labs.co.uk
The mechanism of action is consistent with that for other susceptible bacteria: the inhibition of chlamydial protein synthesis. nih.gov By binding to the 30S ribosomal subunit, oxytetracycline prevents the elongation of polypeptide chains, thereby halting the replication of the bacteria within the host cells. ontosight.ainih.gov Research has shown that following administration, oxytetracycline achieves concentrations in genital secretions that are significantly higher than the minimum inhibitory concentration required to inhibit Chlamydia trachomatis. One study found that vaginal secretion concentrations ranged from 0.6 to 6.5 µg/ml, well above the 0.2 µg/ml MIC for the isolated C. trachomatis strains. bmj.com
Activity Against Protozoans and Helminths
The biological activity of oxytetracycline extends beyond bacteria to include certain protozoan parasites and, indirectly, some helminths. dadvet.com The spectrum of activity includes protozoans such as Entamoeba histolytica, Giardia lamblia, Toxoplasma gondii, and some Plasmodium species. nih.gov The antiparasitic action against organisms like Plasmodium falciparum is attributed to the inhibition of protein synthesis within the parasite's mitochondria, which contain 70S ribosomes similar to those in bacteria. nih.gov Furthermore, studies have demonstrated that oxytetracycline can be effective in treating coccidiosis, a disease caused by Eimeria protozoa, in small ruminants. science-line.com Research showed it could cease the development of the parasites and protect intestinal cells from damage. science-line.com
Oxytetracycline's activity against helminths (parasitic worms) is more nuanced and often indirect. It has shown efficacy against filarial nematodes, such as Onchocerca species, that harbor the endosymbiotic bacteria Wolbachia. researchgate.netnih.gov The antibiotic targets and eliminates Wolbachia, which are essential for the nematode's development and fertility. This leads to a reduction in microfilarial loads and can impact the viability of the adult worms, representing an indirect anthelmintic effect. ebi.ac.ukresearchgate.netnih.gov One study noted that treating Onchocerca lienalis microfilariae in mice with oxytetracycline resulted in a significant reduction in recovered microfilariae. researchgate.net
Investigational Non-Antimicrobial Biological Activities
Anti-inflammatory Effects
Beyond its antimicrobial function, oxytetracycline possesses notable anti-inflammatory properties. bdvets.orgkarger.com This activity is attributed to its ability to modulate the host's inflammatory response. Research indicates that tetracyclines can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling during inflammation. dermnetnz.org
Studies have demonstrated that oxytetracycline can suppress the production of pro-inflammatory cytokines. In a study using human airway epithelial cells, oxytetracycline significantly inhibited the expression of MUC5AC (a major airway mucin), interleukin-8 (IL-8), and interleukin-1β (IL-1β) induced by tumor necrosis factor-alpha (TNF-α). karger.com Further investigations suggest that these effects may be mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in regulating inflammatory gene expression. ebi.ac.uk In animal models, oxytetracycline administration has been shown to down-regulate serum proteins related to inflammation. karger.comcambridge.org
Antioxidant Properties
The role of oxytetracycline as an antioxidant is complex, with studies presenting varied findings. Some in vitro research suggests that tetracyclines, including oxytetracycline, possess direct antioxidant potential by scavenging free radicals. dermnetnz.orgnih.gov One study that assessed the antiradical activity of seven tetracyclines found that they exhibited high scavenging activity against the free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and hydroxyl radicals (HO•). nih.gov
Conversely, other studies indicate that oxytetracycline can induce oxidative stress under certain conditions. For instance, research on rats demonstrated that oxytetracycline administration led to an increase in lipid peroxidation markers and a decrease in the levels of antioxidant enzymes like superoxide (B77818) dismutase and catalase in the kidney. tandfonline.com Similarly, a study on human red blood cells found that oxytetracycline caused a decline in the function of the antioxidant defense system, predisposing the cells to oxidative injury. plos.org Another study in Nile tilapia also reported that dietary oxytetracycline reduced the antioxidant capacity of liver and muscle tissues. researchgate.net These findings suggest that the antioxidant or pro-oxidant effects of oxytetracycline may be context-dependent.
Anti-apoptotic Properties
Beyond its antimicrobial effects, oxytetracycline exhibits pleiotropic properties, including the ability to modulate apoptosis, or programmed cell death. The anti-apoptotic effects of tetracyclines like oxytetracycline are thought to involve the mitochondria. researchgate.net A key aspect of this is the inhibition of mitochondrial permeability transition, a critical event in the apoptotic cascade.
In the context of hepatocellular carcinoma (HCC), oxytetracycline has been shown to suppress the population of liver cancer stem cells (LCSCs) by reducing the protein stability of CD133, a stem cell marker. nih.gov This action leads to a decrease in the "stemness" of these cancer cells without significantly affecting the mRNA levels of CD133 or other stem cell-related markers. nih.gov This suggests a post-transcriptional mechanism of action. By inducing the degradation of CD133, oxytetracycline can alter the properties of LCSCs. nih.gov
| Property | Observation |
| Target | CD133+ Liver Cancer Stem Cells |
| Effect | Decreased spheroid formation |
| Mechanism | Reduces protein stability of CD133 |
| Outcome | Suppression of "stemness" properties |
Neuroprotective Properties
Tetracyclines, including oxytetracycline, have demonstrated neuroprotective effects in various models of neurodegeneration. researchgate.netnih.gov The proposed mechanisms for these properties are multifaceted and are thought to involve a complex interplay between mitochondria, oxidative stress, and apoptosis. researchgate.net
A study investigating the effects of oxytetracycline on dopamine (B1211576) neurons in a model mimicking Parkinson's disease found that it efficiently protected these neurons from iron-driven oxidative damage and degeneration. nih.gov Notably, the rescued dopamine neurons retained their full functional integrity, including the ability to accumulate and release dopamine. nih.gov The study suggested that the protective mechanism may not directly involve mitochondria, indicating alternative pathways for its neuroprotective action. nih.gov
| Model System | Finding |
| Mouse midbrain cultures exposed to iron | Oxytetracycline (EC₅₀ = 0.25µM) protected dopamine neurons from degeneration. |
| Rescued dopamine neurons | Retained capacity to accumulate and release dopamine. |
Anti-HSV-1 Activity
Oxytetracycline dihydrate has also been reported to possess activity against Herpes Simplex Virus-1 (HSV-1). figshare.comamericanchemicalsuppliers.com The mechanisms by which many antiviral agents work against HSV-1 often involve targeting key viral processes such as attachment to the host cell, DNA replication, or the synthesis of viral proteins. frontiersin.org
While the precise mechanism of oxytetracycline's anti-HSV-1 activity is not as extensively detailed in the provided search results as its antibacterial action, it is known that some antiviral compounds inhibit the synthesis of late viral genes and proteins. frontiersin.org For instance, the natural compound oxyresveratrol (B150227) has been shown to inhibit the late phase of viral replication and the synthesis of late proteins. nih.gov Given that oxytetracycline's primary mechanism in bacteria is the inhibition of protein synthesis, it is plausible that a similar mechanism could contribute to its anti-HSV-1 effects by interfering with the production of essential viral proteins.
| Compound | Mentioned Activity |
| Oxytetracycline dihydrate | Possesses anti-HSV-1 activity. figshare.comamericanchemicalsuppliers.com |
Mechanisms of Antimicrobial Resistance to Oxytetracycline Dihydrate
Bacterial Resistance Mechanisms
Bacteria have evolved sophisticated strategies to counteract the effects of oxytetracycline (B609801). These mechanisms can be intrinsic or acquired and often involve multiple strategies working in concert to confer high levels of resistance.
The most prevalent mechanism of resistance to tetracyclines in Gram-negative bacteria is the active efflux of the antibiotic out of the bacterial cell. oatext.com Efflux pumps are membrane-associated proteins that recognize and export toxic substances, including antibiotics like oxytetracycline. wikipedia.org These pumps can be single-component or multi-component systems. asm.org
Function: Efflux pumps function as active transporters, utilizing energy to move oxytetracycline from the cytoplasm or periplasm back into the extracellular environment. wikipedia.org This process lowers the intracellular concentration of the antibiotic, preventing it from reaching its target, the ribosome, in sufficient quantities to inhibit protein synthesis. nih.gov
Types of Efflux Pumps: Several families of efflux pumps contribute to oxytetracycline resistance. The Resistance-Nodulation-Division (RND) superfamily is particularly significant in Gram-negative bacteria. nih.gov The AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa are well-studied examples of RND pumps that can extrude tetracyclines. asm.orgnih.gov The Major Facilitator Superfamily (MFS) also includes numerous tetracycline-specific efflux pumps, such as Tet(A) and Tet(B). oatext.comebi.ac.uk
Genetic Basis: Genes encoding efflux pumps can be located on the bacterial chromosome, contributing to intrinsic resistance, or on mobile genetic elements like plasmids and transposons, which facilitates their spread among different bacterial species. wikipedia.org For instance, the tet(A) and tet(B) genes are frequently found on large conjugative plasmids. oatext.com
Another significant mechanism of resistance involves the production of ribosomal protection proteins (RPPs). asm.org These are soluble, cytoplasmic proteins that shield the ribosome from the action of tetracyclines. ebi.ac.uknih.gov
Function: RPPs, such as Tet(M) and Tet(O), bind to the ribosome. nih.gov This binding induces a conformational change in the ribosome that prevents tetracycline (B611298) from binding effectively to its target site or dislodges the already bound antibiotic. ebi.ac.uknih.gov This allows protein synthesis to proceed even in the presence of oxytetracycline. nih.gov Tet(M) and Tet(O) exhibit ribosome-dependent GTPase activity, suggesting that the energy from GTP hydrolysis is used to alter the ribosome's conformation. ebi.ac.uk
Examples of RPPs: Several classes of RPPs have been identified, including Tet(M), Tet(O), Tet(S), Tet(W), and Otr(A). ebi.ac.ukasm.org Tet(M) is one of the most widespread tetracycline resistance determinants and is often found on conjugative transposons like Tn916. asm.org Tet(O) is commonly plasmid-mediated in bacteria such as Campylobacter jejuni. asm.org The otr(A) gene, found in the oxytetracycline-producing organism Streptomyces rimosus, is also an RPP determinant. asm.orgnih.gov
A less common but clinically significant mechanism of resistance is the enzymatic modification and inactivation of the oxytetracycline molecule itself. asm.orgnih.gov
Function: Certain enzymes can chemically modify the oxytetracycline molecule, rendering it unable to bind to the ribosome and exert its antibacterial effect. nih.gov
Tet(X) Enzyme: The best-characterized tetracycline-inactivating enzyme is Tet(X), a flavin-dependent monooxygenase. nih.gov Tet(X) hydroxylates the tetracycline molecule at the C11a position, which destabilizes the antibiotic's structure and leads to its degradation. nih.gov This modification prevents the necessary chelation of Mg2+ ions and subsequent binding to the ribosome. nih.gov
Clinical Relevance: While initially considered rare, enzymatic inactivation has become a growing concern, especially with the emergence of Tet(X) variants that can inactivate newer generation tetracyclines. nih.gov These enzymes, sometimes referred to as tetracycline destructases, represent a threat to the continued efficacy of this class of antibiotics. nih.govresearchgate.net
Genetic Determinants of Oxytetracycline Resistance
The spread of oxytetracycline resistance is largely driven by the dissemination of antibiotic resistance genes (ARGs) among bacterial populations.
Numerous genes conferring resistance to oxytetracycline have been identified and are broadly categorized based on their mechanism of action.
tet Genes: A large number of tetracycline resistance (tet) genes have been described. These include genes encoding efflux pumps (e.g., tet(A), tet(B), tet(C), tet(D), tet(E), tet(K), tet(L)) and ribosomal protection proteins (e.g., tet(M), tet(O), tet(S), tet(W)). jmb.or.krfrontiersin.org
Other Resistance Genes: The otr(A) gene, originally found in Streptomyces rimosus, encodes a ribosomal protection protein. asm.orgnih.gov The tet(X) gene encodes the enzymatic inactivation protein. nih.gov
Prevalence: Studies have shown the presence of various tet genes in different environments, including aquaculture, where oxytetracycline is used. For example, in giant prawn farms, tet(A) and tet(D) were the most common determinants found in oxytetracycline-resistant bacteria, although tet(B), tet(C), tet(E), tet(K), tet(L), and tet(M) were also detected. jmb.or.kr
The rapid dissemination of oxytetracycline resistance is primarily due to horizontal gene transfer (HGT), the movement of genetic material between bacteria. nih.govreactgroup.org
Mechanisms of HGT: HGT can occur through three main mechanisms:
Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells in direct contact. reactgroup.org This is a major route for the spread of oxytetracycline resistance plasmids.
Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). reactgroup.org
Transformation: The uptake of naked DNA from the environment by a bacterial cell. reactgroup.org
Plasmids and Mobile Genetic Elements: Oxytetracycline resistance genes are frequently located on mobile genetic elements such as plasmids and transposons. ebi.ac.uk These elements can be readily transferred between different bacterial species and even genera, facilitating the widespread distribution of resistance. reactgroup.org For instance, studies have identified oxytetracycline resistance in Aeromonas salmonicida encoded on high-molecular-weight R-plasmids that can be transferred to E. coli and other Aeromonas species. nih.govasm.org In some cases, these plasmids carry multiple resistance genes, conferring resistance to other antibiotics like streptomycin (B1217042) as well. apsnet.orgfrontiersin.org The presence of stressors like oxytetracycline and heavy metals in the environment can even promote the transfer of these resistance plasmids. nih.gov The transposon Tn1721, which often carries the tet(A) determinant, has been implicated in the dissemination of tetracycline resistance between different bacterial species in both hospital and aquaculture environments. nih.gov
Pharmacokinetics and Pharmacodynamics of Oxytetracycline Dihydrate
Absorption Profiles in Various Organisms
The absorption of Oxytetracycline (B609801) Dihydrate varies significantly among different species and is influenced by the route of administration and the specific formulation used.
Following oral administration in rainbow trout (Oncorhynchus mykiss), Oxytetracycline Dihydrate is absorbed slowly, with absorption rates differing across various tissues. The gill exhibits the highest absorption rate constant, while plasma shows the slowest. nih.govdntb.gov.ua This variation indicates differential uptake mechanisms and blood perfusion rates among tissues.
In a study on rainbow trout, the absorption rate constant (Ka) was found to be very low, ranging from 0.0002 to 0.011 h⁻¹. nih.gov The gill tissue demonstrated the most rapid absorption, whereas plasma had the most delayed uptake. nih.govdntb.gov.ua
Table 1: Tissue-Specific Absorption Rate Constants of Oxytetracycline Dihydrate in Rainbow Trout (Oncorhynchus mykiss)
| Tissue | Absorption Rate Constant (Ka) (h⁻¹) | Reference |
|---|---|---|
| Gill | 0.011 | nih.govdntb.gov.ua |
| Plasma | 0.0002 | nih.govdntb.gov.ua |
The formulation of an Oxytetracycline Dihydrate product plays a pivotal role in its absorption kinetics. Long-acting (LA) formulations are designed to release the drug slowly over time, resulting in a prolonged therapeutic window compared to conventional preparations.
In Kilis goats, the bioavailability of a conventional Oxytetracycline formulation administered intramuscularly was 69.71%, while a long-acting formulation demonstrated a higher bioavailability of 83.15%. researchgate.net Similarly, a comparison in calves between two different preparations, Aquacycline® and Terramycin®-100, showed that Aquacycline® resulted in a significantly larger area under the serum concentration-time curve, indicating better absorption. nih.gov
A study in BALB/c mice compared free Oxytetracycline with an Oxytetracycline-loaded cockle shell calcium carbonate-based nanoparticle (OTC-CNP) formulation. nih.gov The nanoparticle formulation resulted in a significantly higher maximum plasma concentration (Cmax) of 64.99 µg/ml compared to 23.53 µg/ml for free Oxytetracycline, indicating enhanced absorption. nih.gov
The presence of food can also affect absorption. In pigs, the oral bioavailability of Oxytetracycline was low at 3% and was not affected by the presence of food. nih.gov
Table 2: Influence of Formulation on Oxytetracycline Absorption
| Species | Formulation Comparison | Key Finding | Reference |
|---|---|---|---|
| Kilis Goats | Conventional (IM) vs. Long-Acting (IM) | Higher bioavailability with LA formulation (83.15% vs. 69.71%). | researchgate.net |
| Calves | Aquacycline® vs. Terramycin®-100 | Aquacycline® showed a 20-39% larger AUC, indicating better absorption. | nih.gov |
| BALB/c Mice | Free OTC vs. OTC-Nanoparticle (IP) | Nanoparticle formulation led to a nearly 3-fold higher Cmax. | nih.gov |
| Pigs | Oral (Fasted vs. Fed) | Bioavailability was low (3%) and unaffected by food. | nih.gov |
Distribution Dynamics and Tissue Residues
Once absorbed into the systemic circulation, Oxytetracycline Dihydrate is distributed throughout the body, accumulating in various tissues at different concentrations and for varying durations.
The apparent volume of distribution (Vd) is a theoretical volume that represents the extent of a drug's distribution in the body's tissues. A larger Vd suggests greater distribution into tissues. This parameter varies across species for Oxytetracycline.
For instance, after intravenous administration, the Vd in rainbow trout was reported as 758.74 mL/kg. nih.govmdpi.com In pigs, the volume of distribution was found to be 1.4 L/kg. nih.gov Studies in ruminants have shown Vd values of 2.48 L/kg in 3-week-old calves, which is 2 to 3 times higher than in cows. inchem.org In goats, the apparent volume of distribution (Vz) was 1.443 L/kg. researchgate.net
Table 3: Apparent Volume of Distribution (Vd) of Oxytetracycline in Various Species
| Species | Volume of Distribution (Vd) | Reference |
|---|---|---|
| Rainbow Trout | 758.74 mL/kg | nih.govmdpi.com |
| Pigs | 1.4 L/kg | nih.gov |
| 3-Week-Old Calves | 2.48 L/kg | inchem.org |
| Goats | 1.443 L/kg | researchgate.net |
| Sheep | 3.08 ± 0.82 L/kg | actascientific.com |
Following administration, the concentration of Oxytetracycline Dihydrate in different tissues changes over time. In rainbow trout, after oral administration, the drug was detected in plasma and gills immediately, followed by muscle, liver, and kidney at 2 hours, and skin at 3 hours. nih.gov The highest concentrations (Cmax) were observed in the kidney (9380 µg/kg) and gill (8710 µg/kg), with the lowest in muscle (2460 µg/kg). nih.govdntb.gov.ua The time to reach peak concentration (Tmax) varied from 3 hours in the gill to 32 hours in the muscle. nih.gov
In swine, a single oral dose resulted in detectable residues in a wide range of tissues including kidney, liver, and muscle, with the highest levels found in urine. nih.gov Studies in perch and black seabream showed that tissue concentrations decreased in the order of liver > kidney > muscle ≈ blood. sci-hub.box
Table 4: Peak Concentration (Cmax) and Time to Peak (Tmax) of Oxytetracycline Dihydrate in Rainbow Trout Tissues
| Tissue | Cmax (µg/kg) | Tmax (hours) | Reference |
|---|---|---|---|
| Plasma | 627 | 24 | nih.gov |
| Gill | 8710 | 3 | nih.gov |
| Muscle | 2460 | 32 | nih.gov |
| Liver | 5120 | 16 | nih.gov |
| Kidney | 9380 | 32 | nih.gov |
| Skin | 5050 | 16 | nih.gov |
The Area Under the Concentration-Time Curve (AUC) represents the total drug exposure over time. It is a key parameter for assessing bioavailability and comparing different formulations.
In rainbow trout, the liver and kidney exhibited the highest AUC values, indicating widespread drug distribution to these tissues. nih.gov A comparative analysis of the AUC ratio between tissue and plasma showed the highest values in the liver and muscle. nih.gov In summer flounder, intravenous administration resulted in the largest AUC value compared to intramuscular or oral routes. vt.edu
A study in bovines comparing two long-acting formulations found no significant differences in their mean AUC0–∞ values, suggesting bioequivalence. frontiersin.org In Kilis goats, the AUC was highest for the intravenous conventional formulation, followed by the intramuscular long-acting and intramuscular conventional formulations. researchgate.net
Table 5: Area Under the Concentration-Time Curve (AUC) of Oxytetracycline in Various Species and Formulations
| Species | Administration Route/Formulation | Tissue/Fluid | AUC (µg·h/mL or µg·h/g) | Reference |
|---|---|---|---|---|
| Rainbow Trout | Oral | Liver | High (relative to other tissues) | nih.gov |
| Rainbow Trout | Oral | Kidney | High (relative to other tissues) | nih.gov |
| Summer Flounder | Intravenous | Plasma | 8147.9 | vt.edu |
| Bovines | IM (Long-Acting, Reference) | Plasma | 311.40 ± 93.05 | frontiersin.org |
| Bovines | IM (Long-Acting, Test) | Plasma | 287.71 ± 45.31 | frontiersin.org |
| Kilis Goats | IV (Conventional) | Plasma | 115 ± 29.12 | researchgate.net |
| Kilis Goats | IM (Long-Acting) | Plasma | 96.44 ± 9.49 | researchgate.net |
| Kilis Goats | IM (Conventional) | Plasma | 80.86 ± 12.76 | researchgate.net |
Elimination Pathways and Clearance Rates
The elimination of oxytetracycline dihydrate from the body is a multifaceted process primarily involving renal and biliary routes. The rate and pathway of elimination can be influenced by various factors, including the species, age, and physiological condition of the animal.
Renal Clearance and Urinary Excretion
The kidneys are the principal route for the excretion of unchanged oxytetracycline. oup.comchemicalbook.com Renal elimination is predominantly achieved through glomerular filtration. nih.govnih.gov In dairy cows, the renal clearance of oxytetracycline has been observed to be a significant component of its total body clearance, indicating the importance of the renal pathway for this species. nih.govtandfonline.com
Studies in dairy cows have demonstrated that a substantial portion of the administered dose is recovered in the urine. In one study, urinary recovery of oxytetracycline over a 72-hour period ranged from 73% to 96% of the administered dose. nih.govtandfonline.com The mean renal clearance in these animals was reported to range from 482 to 1050 ml/min. nih.govtandfonline.com It has also been noted that both oxytetracycline and creatinine (B1669602) clearances are significantly correlated with urine flow up to 30 ml/min. nih.gov In pigs, it was found that 85-86% of oxytetracycline is excreted by the kidneys. inchem.org In humans with normal renal function, approximately 70% of the drug is discharged within 24 hours through glomerular filtration. chemicalbook.com
The process of renal elimination is a combination of glomerular filtration, partial tubular secretion, and reabsorption in the urogenital tract. nih.govnih.gov
Elimination Half-Life in Different Tissues
The elimination half-life of oxytetracycline varies significantly among different tissues and species. This variation reflects differences in tissue distribution, binding, and local elimination processes.
In calves, after the administration of a long-acting formulation, the elimination half-life in plasma was determined to be 23.9 hours. nih.gov A much slower depletion phase followed, with a half-life of 280.7 hours. nih.gov Tissue concentrations were highest in the kidneys and liver, where the drug persisted the longest. nih.gov At 42 days post-administration, detectable levels of oxytetracycline were still present in the kidneys. nih.gov
A study in rainbow trout provided detailed insights into tissue-specific elimination half-lives. The longest half-lives were observed in plasma (3368.24 hours) and liver (420.28 hours), followed by gill (198.48 hours), kidney (189.35 hours), skin (157.82 hours), and muscle (62.93 hours). nih.gov This indicates a very slow elimination from the central circulation and metabolically active tissues in this species.
For humans with normal renal function, the half-life is reported to be between 6 to 10 hours. chemicalbook.com However, in patients with renal failure, the half-life can be significantly prolonged, extending to 47 to 66 hours in individuals requiring anastomosis. chemicalbook.com
| Species | Tissue | Elimination Half-Life (hours) | Source |
|---|---|---|---|
| Calves | Plasma (elimination phase) | 23.9 | nih.gov |
| Calves | Plasma (depletion phase) | 280.7 | nih.gov |
| Rainbow Trout | Plasma | 3368.24 | nih.gov |
| Liver | 420.28 | ||
| Gill | 198.48 | ||
| Kidney | 189.35 | ||
| Skin | 157.82 | ||
| Muscle | 62.93 | ||
| Gill (alternate finding) | 0.94 | ||
| Humans | Plasma (normal renal function) | 6 - 10 | chemicalbook.com |
| Plasma (renal failure) | 47 - 66 |
Comparative Elimination Across Species
The elimination kinetics of oxytetracycline show considerable variation across different animal species. These differences are critical for determining appropriate therapeutic strategies and withdrawal periods in veterinary medicine.
In cattle, age plays a significant role in the elimination rate. The half-life of elimination is notably slower in newborn calves (11.2 ± 1.7 hours) compared to 6-week-old calves (6.4 ± 1.3 hours) and 250-day-old calves (6.3 ± 0.7 hours). inchem.org In adult lactating Jersey cows, the elimination half-life was found to be 7.99 ± 2.20 hours. inchem.org
In rainbow trout, the elimination half-life after intravenous administration was 65.05 hours at a water temperature of 9 ± 0.8 °C. nih.gov It is well-documented that water temperature can significantly influence the elimination rate of drugs in fish. nih.gov For hybrid catfish, a long elimination half-life and slow clearance were also observed. nih.gov
The biological half-life in humans is generally reported to be around 10-15 hours. scbt.com
| Species | Age/Condition | Elimination Half-Life (hours) | Source |
|---|---|---|---|
| Calves | Newborn | 11.2 ± 1.7 | inchem.org |
| 6 weeks old | 6.4 ± 1.3 | ||
| 250 days old | 6.3 ± 0.7 | ||
| Cows | Lactating Jersey | 7.99 ± 2.20 | inchem.org |
| Rainbow Trout | 9 ± 0.8 °C | 65.05 | nih.gov |
| Humans | Normal | 10 - 15 | scbt.com |
Pharmacodynamic Modeling and Efficacy Prediction
Pharmacodynamic modeling integrates pharmacokinetic data with the antimicrobial activity of a drug to predict its efficacy. This approach is crucial for optimizing treatment regimens and minimizing the development of antimicrobial resistance.
Relationship Between Concentration and Antimicrobial Effect
The antimicrobial effect of oxytetracycline is dependent on the concentration of the drug at the site of infection over time. The key pharmacodynamic index for tetracyclines is the ratio of the area under the concentration-time curve over 24 hours (AUC24h) to the minimum inhibitory concentration (MIC) of the target pathogen (AUC24h/MIC). frontiersin.org
For Mannheimia haemolytica, a key pathogen in bovine respiratory disease, target values for the AUC24h/MIC ratio have been established for bacteriostatic (42 hours) and bactericidal (59 hours) effects. frontiersin.org Pharmacokinetic/pharmacodynamic (PK/PD) integration and modeling have been used to predict dosage schedules for porcine pneumonia pathogens such as Actinobacillus pleuropneumoniae and Pasteurella multocida. researchgate.net The relationship between drug concentration and the change in bacterial count can be described using a sigmoidal Emax model, which characterizes the maximum effect of the drug. researchgate.net
Susceptibility Breakpoints and Clinical Outcomes
Susceptibility breakpoints are specific MIC values that categorize a microorganism as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are essential for guiding clinical decisions and are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). researchgate.netfda.gov
A harmonized clinical breakpoint for oxytetracycline in cattle has been a focus of research to ensure reliable interpretation of antimicrobial susceptibility results. nih.govfrontiersin.org A study aimed at establishing a PK/PD cutoff for cattle proposed a breakpoint of 2 mg/L in adult cattle and 1 mg/L in calves for long-acting products. nih.govfrontiersin.org This difference is attributed to higher clearance rates in calves. nih.gov The Veterinary Antimicrobial Susceptibility Testing (VAST) committee in the United States has set the clinical breakpoint for oxytetracycline in cattle at ≤2 mg/L for susceptible and ≥8 mg/L for resistant strains of M. haemolytica and P. multocida. nih.gov
Studies have shown a direct link between the susceptibility of the infecting pathogen and clinical outcomes. In cases of acute Escherichia coli mastitis in dairy cattle, the 28-day survival rate was significantly greater in cows infected with oxytetracycline-susceptible strains compared to those with resistant strains, highlighting the importance of susceptibility testing for effective treatment. nih.govresearchgate.net
| Species | Condition/Pathogen | Breakpoint (mg/L) | Category | Source |
|---|---|---|---|---|
| Adult Cattle | General (PK/PD Cutoff) | 2 | N/A | nih.govfrontiersin.org |
| Calves | General (PK/PD Cutoff) | 1 | N/A | |
| Cattle | M. haemolytica, P. multocida (CLSI/VAST) | ≤2 | Susceptible | nih.gov |
| ≥8 | Resistant |
Environmental Fate and Degradation of Oxytetracycline Dihydrate
Degradation Pathways in Aquatic Systems
The degradation of oxytetracycline (B609801) in aquatic environments is a complex process influenced by multiple factors. researchgate.net The main non-biological degradation pathways are hydrolysis and photolysis, with their relative importance depending on environmental conditions such as water depth and transparency. usda.govfda.gov
The hydrolysis of oxytetracycline follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the antibiotic. usda.govnih.gov Studies have shown that the initial concentration of oxytetracycline, within a certain range, does not significantly affect the hydrolysis rate constant. nih.gov The process involves the chemical breakdown of the molecule in the presence of water.
The degradation products formed during hydrolysis include compounds such as 4-epi-oxytetracycline and α-apo-oxytetracycline. researchgate.net The formation of these products is influenced by the pH of the solution. usda.gov For instance, acidic and basic conditions particularly favor the formation of α-apo-oxytetracycline. usda.gov
The rate of hydrolytic degradation is significantly influenced by the chemical composition of the water, with the presence of certain metal ions slowing down the process. For example, the presence of Ca2+ ions can slow down hydrolysis by forming complexes with oxytetracycline. usda.govnih.gov
| Factor | Observation | Reference |
| Kinetics | Obeys first-order model. | usda.govnih.gov |
| Initial Concentration | Rate constants are similar at different initial concentrations (10 to 230 µM). | nih.gov |
| Degradation Products | Formation of 4-epi-oxytetracycline and α-apo-oxytetracycline. | researchgate.net |
| Influence of Metal Ions | Presence of Ca2+ slows down hydrolysis. | usda.govnih.gov |
Photolytic degradation, or photolysis, is the breakdown of oxytetracycline induced by light, particularly sunlight. usda.govosti.gov This process can be a dominant degradation pathway in shallow, transparent water environments where light penetration is high. usda.govnih.gov The rate of photolysis is significantly faster than hydrolysis under dark conditions. usda.govresearchgate.net Studies have shown that light exposure can lead to degradation rates that are threefold higher than in the dark. researchgate.net
The efficiency of photolytic degradation is dependent on the wavelength of light and the pH of the water. scispace.com Oxytetracycline exhibits different light absorption characteristics at various pH levels, which in turn affects its susceptibility to photodegradation. scispace.com For example, under visible and solar light, degradation is more significant at higher pH values (8.5 and 11.0) compared to acidic or neutral pH. scispace.com This is attributed to the different ionic species of oxytetracycline that exist at different pH levels and their varying ability to absorb light. scispace.com
The presence of certain substances can also influence the rate of photolysis. For instance, the presence of Ca2+ has been found to accelerate the photolysis of oxytetracycline, suggesting that the complex formed between oxytetracycline and Ca2+ is more susceptible to light-induced degradation. usda.govnih.gov
| Condition | Observation | Reference |
| Light Exposure | Degradation rates are threefold higher than in dark conditions. | researchgate.net |
| Degradation Rate | Photolysis is very fast, with a degradation rate constant of 3.61 ± 0.06 day-1. | usda.govnih.gov |
| pH Influence | Significant degradation at pH 8.5 and 11.0 under visible and solar light. | scispace.com |
| Metal Ion Influence | Presence of Ca2+ accelerates photolysis. | usda.govnih.gov |
Both pH and temperature play a crucial role in the degradation kinetics of oxytetracycline in aquatic systems. usda.govosti.gov
pH: The stability of oxytetracycline is highly dependent on the pH of the water. Acidic conditions (pH 3.0) tend to favor the stability of the drug, resulting in a longer half-life. researchgate.net Conversely, alkaline conditions (pH 10.0) increase the degradation rate. researchgate.net However, some studies indicate that hydrolysis is fastest in neutral pH solutions compared to both acidic and alkaline solutions. usda.govnih.gov The different ionic forms of oxytetracycline at various pH levels influence its reactivity and degradation pathways. bohrium.comscispace.com
Temperature: Temperature has a significant impact on the degradation rate of oxytetracycline. iarrp.cnscirp.org Higher temperatures accelerate the degradation process, leading to a much shorter half-life. researchgate.net For instance, at a low temperature of 4°C, oxytetracycline is highly stable, while at 43°C, its half-life is drastically reduced to just 0.26 ± 0.11 days. researchgate.net The rate of hydrolysis increases with rising temperatures in the range of 4-60°C. researchgate.net This is consistent with the general principle that higher temperatures increase the rate of chemical reactions. iarrp.cn
| Parameter | Condition | Half-life | Reference |
| pH | Acidic (pH 3.0) | 46.36 ± 4.92 days | researchgate.net |
| Alkaline (pH 10.0) | 9.08 ± 4.22 days | researchgate.net | |
| Temperature | 4°C | High stability | researchgate.net |
| 43°C | 0.26 ± 0.11 days | researchgate.net | |
| 4 ± 0.8°C | 120 days | usda.govnih.gov | |
| 60 ± 1°C | 0.15 days | usda.govnih.gov |
Advanced Oxidation Processes (AOPs) for Removal from Water
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov These processes are considered promising for the degradation of persistent organic pollutants like oxytetracycline. bohrium.combohrium.com
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as zinc oxide (ZnO) or titanium dioxide (TiO2), and a light source (e.g., UV light) to generate highly reactive species that break down pollutants. scirp.orgscirp.org When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. mdpi.com These species are powerful oxidizing agents that can degrade oxytetracycline into simpler, less harmful compounds. mdpi.com
Studies have shown high efficiency of ZnO nanoparticles in the photocatalytic degradation of oxytetracycline under UV light, with up to 99.57% degradation achieved after 420 minutes. scirp.orgscirp.org The reaction rate constant for this process using ZnO was found to be 0.00933 min-1. scirp.orgscirp.org Similarly, TiO2 has been shown to be an effective photocatalyst for the removal of oxytetracycline, with one study reporting 100% removal under natural and simulated solar radiation. scirp.org The efficiency of these metal oxides can be further enhanced by doping with other materials, such as silver (Ag), to improve their photocatalytic activity. mdpi.com
| Photocatalyst | Light Source | Degradation Efficiency | Time | Reference |
| ZnO nanoparticles | UV light | 99.57% | 420 min | scirp.orgscirp.org |
| 5Ag-ZnO | UV light | 99% | 240 min | mdpi.com |
| TiO2 | Natural and simulated solar radiation | 100% | Not specified | scirp.org |
Catalytic ozonation is another AOP that combines ozone (O3) with a catalyst to enhance the degradation of organic pollutants. usm.my Ozone itself is a strong oxidant, but its effectiveness can be limited by factors such as low solubility and stability in water. usm.my The use of a catalyst, such as ZnO nanoparticles, can accelerate the decomposition of ozone to generate more hydroxyl radicals, thereby increasing the oxidation efficiency. scirp.orgusm.my
Research has demonstrated that catalytic ozonation using ZnO nanoparticles is a highly effective method for removing oxytetracycline from water. One study reported a 94% removal of oxytetracycline using this method. scirp.orgscirp.org The process involves the adsorption of oxytetracycline molecules onto the catalyst surface, where they are then attacked by the generated hydroxyl radicals. mdpi.com The efficiency of catalytic ozonation is influenced by operational parameters such as the initial antibiotic concentration, pH, temperature, and catalyst dosage. usm.my For instance, at an antibiotic concentration of 50 mg/l, catalytic ozonation with ZnO achieved a removal rate of approximately 99.5% under specific conditions. usm.my
Fenton Process Efficiency for Degradation
The Fenton process, an advanced oxidation process (AOP), has demonstrated significant efficiency in degrading oxytetracycline (OTC) in aqueous solutions. This process utilizes the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules like OTC.
Research has shown that the degradation efficiency of OTC using the Fenton process is influenced by several key parameters, including the initial pH of the solution, the concentrations of H₂O₂ and Fe²⁺, and the initial concentration of OTC itself. eeer.orgeeer.org Studies indicate that the optimal pH for the Fenton process in OTC degradation is around 3. eeer.orgkoreascience.kr At this acidic pH, the generation of hydroxyl radicals is most efficient.
The concentrations of both hydrogen peroxide and ferrous ions play a crucial role. An increase in the initial H₂O₂ concentration from 70 to 150 mg/L and Fe²⁺ concentration from 2 to 5 mg/L has been shown to enhance the removal of OTC. eeer.orgeeer.org However, an excess of H₂O₂ can be counterproductive, as it can scavenge the highly reactive hydroxyl radicals, thereby impeding the degradation of OTC. eeer.org Similarly, while the presence of Fe²⁺ is essential, its concentration needs to be optimized.
Under optimal conditions, the Fenton process can achieve high degradation efficiencies. For instance, at an ambient temperature of 25°C, with an initial OTC concentration of 10 mg/L, an H₂O₂ concentration of 150 mg/L, and a Fe²⁺ concentration of 5 mg/L at a pH of 3, a removal efficiency of 90.95% has been reported. eeer.orgeeer.org Even with a higher initial OTC concentration of 20 mg/L, a degradation efficiency of 90.82% can be achieved under similar conditions. eeer.orgkoreascience.kr The Fenton-like process, which uses ferric ions (Fe³⁺), has also been studied and showed a slightly lower but still significant degradation efficiency of 88.20% under comparable conditions. eeer.org
The table below summarizes the efficiency of the Fenton process for OTC degradation under various experimental conditions.
| Initial OTC (mg/L) | Initial H₂O₂ (mg/L) | Initial Fe²⁺ (mg/L) | pH | Temperature (°C) | Degradation Efficiency (%) | Reference |
| 10 | 150 | 5 | 3 | 25 | 90.95 | eeer.orgeeer.org |
| 20 | 150 | 5 | 3 | 25 | 90.82 | eeer.orgkoreascience.kr |
| 20 | 150 | 5 | 4 | 25 | 90.63 | eeer.orgkoreascience.kr |
| 30 | 150 | 5 | 3 | 25 | 88.47 | eeer.org |
| 40 | 150 | 5 | 3 | 25 | 85.27 | eeer.org |
| 20 | 150 | 5 (as Fe³⁺) | 3 | 25 | 88.20 | eeer.org |
The Fenton process not only degrades the parent OTC molecule but also leads to a significant reduction in the chemical oxygen demand (COD) and an improvement in the biodegradability of the wastewater, making it a promising pretreatment method for wastewaters contaminated with oxytetracycline. eeer.orgkoreascience.kr
Peroxymonosulfate (B1194676) Activation Systems (e.g., UV/ZIF-67 (Co)/PMS)
Peroxymonosulfate (PMS) activation has emerged as a highly effective advanced oxidation process for the degradation of organic pollutants, including oxytetracycline (OTC). These systems generate powerful reactive oxygen species (ROS) such as sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which can efficiently break down complex antibiotic molecules.
One promising approach involves the use of ZIF-67, a cobalt-based metal-organic framework (MOF), as a catalyst to activate PMS. The combination of ZIF-67 with PMS, particularly when enhanced with UV irradiation (UV/ZIF-67 (Co)/PMS), demonstrates a synergistic effect, leading to rapid and efficient OTC removal. mdpi.com In a comparative study, the UV/ZIF-67 (Co)/PMS system exhibited the highest OTC removal rate compared to individual systems like UV, UV/PMS, ZIF-67 (Co), and ZIF-67 (Co)/PMS. mdpi.com This enhanced degradation is attributed to the efficient generation of active free radicals by PMS when activated by the combination of UV light and ZIF-67 (Co). mdpi.com
Under optimized conditions, the UV/ZIF-67 (Co)/PMS system can achieve a degradation efficiency of 87.73% for a 30 mg/L OTC solution within just 10 minutes. mdpi.com This highlights the potential of this system for the rapid and effective treatment of OTC-contaminated water.
The table below presents the OTC removal efficiency of different systems involving PMS activation.
| System | OTC Removal Efficiency (%) (in 10 min) | Reference |
| UV alone | 16.20 | mdpi.com |
| ZIF-67 (Co) alone | 30.00 | mdpi.com |
| UV/PMS | 42.30 | mdpi.com |
| ZIF-67 (Co)/PMS | 74.50 | mdpi.com |
| UV/ZIF-67 (Co)/PMS | 87.73 | mdpi.com |
Other research has also explored the activation of PMS using different catalysts. For instance, a Cu-based MOF has been shown to effectively activate PMS to degrade various antibiotics, including OTC, with over 95% efficiency within 30 minutes. rsc.org Similarly, Co₃O₄ nanocubes have been utilized to activate PMS, achieving an 82.8% degradation efficiency for OTC. acs.org These findings underscore the versatility and effectiveness of PMS activation systems for the remediation of water contaminated with oxytetracycline.
Biodegradation by Microorganisms in Environmental Matrices
The biodegradation of oxytetracycline (OTC) by various bacterial strains is a significant process in its environmental fate. Several bacterial species have demonstrated the ability to tolerate and degrade OTC. Among these, the genus Pseudomonas has been identified as a potent degrader of this antibiotic. sciopen.comiarrp.cnnih.gov
A strain of Pseudomonas, designated as T4, has been shown to effectively degrade OTC, even utilizing it as a sole carbon source. iarrp.cnnih.gov The efficiency of OTC degradation by Pseudomonas T4 is influenced by several environmental factors, including the presence of certain metal ions, temperature, and pH. The addition of ferric ions (Fe³⁺) has been observed to significantly promote the growth of the T4 strain, leading to an enhanced OTC degradation of up to 65.3%. iarrp.cnnih.gov Under optimal conditions, which include an initial OTC concentration of 50 mg/L, the presence of Fe³⁺, a temperature of 40°C, and a pH of 7, the degradation of OTC by Pseudomonas T4 can reach 81.0%. iarrp.cnnih.gov In different water matrices like pond water, fish wastewater, and industrial wastewater, the degradation percentages can reach as high as 88.2%, 91.6%, and 92.0%, respectively, under optimal conditions. iarrp.cnnih.gov
Another study focusing on Pseudomonas strain T4 in a soil environment found that the most effective degradation (69.53% within 63 days) occurred with an initial OTC concentration of 2.5 mg/kg at 30°C in unsterilized soil. sciopen.com The degradation pathways employed by this strain include dehydration, demethylation, deamination, hydroxylation, oxidation, and ring opening. sciopen.com
Other bacterial species have also been identified as capable of degrading OTC. For instance, a strain of Lysinibacillus sp. isolated from poultry manure demonstrated an 85% removal of OTC at a concentration of 10 µg/ml. nih.gov The degradation rate was significantly higher in the presence of the Lysinibacillus strain (2.579 mg/L/d) compared to abiotic degradation (1.149 mg/L/d). nih.gov This strain reduced the half-life of OTC from 6.03 days in the control to 2.68 days. nih.gov Furthermore, Achromobacter denitrificans isolated from activated sludge has also been shown to be an effective OTC-degrading strain. bohrium.com
The table below summarizes the OTC degradation potential of different bacterial strains.
| Bacterial Strain | Environment/Medium | Key Findings | Degradation Efficiency (%) | Reference |
| Pseudomonas T4 | Water | Enhanced by Fe³⁺; optimal at 40°C, pH 7 | 81.0 | iarrp.cnnih.gov |
| Pseudomonas T4 | Soil | Optimal at 30°C, 2.5 mg/kg OTC | 69.53 (in 63 days) | sciopen.com |
| Lysinibacillus sp. 3+I | Poultry Manure | Optimal at pH 6, 30°C | 85 | nih.gov |
| Achromobacter denitrificans OTC-F | Activated Sludge | Effective OTC degrader | 73.72–99.66 | bohrium.com |
| Ochrobactrum sp. KSS10 | Aquaculture Wastewater | Simultaneous OTC and nitrate (B79036) removal | 63.33 (in 96 hours) | nih.gov |
These studies collectively highlight the crucial role of specific bacterial strains in the natural attenuation of oxytetracycline in various environmental compartments.
The degradation of oxytetracycline (OTC) in animal manure and soil is a complex process influenced by various factors, including moisture, temperature, and the microbial activity within these matrices. usda.govacs.org
In animal manure, the degradation of OTC can be significant under aerobic conditions. usda.gov The rate of degradation is notably affected by moisture content, with increased moisture generally leading to faster degradation. usda.gov However, in water-saturated manure, OTC can become very persistent. usda.gov Temperature is another critical factor; increasing temperatures can greatly accelerate OTC degradation, with thermal degradation becoming more pronounced at temperatures of 35°C and higher. usda.govacs.org At 25°C and 80% moisture, the half-life of OTC in manure has been determined to be approximately 8.1 days. usda.gov
Once OTC from manure is introduced into the soil, its persistence can increase. usda.gov In manure-amended soil (with a 5% amendment ratio and 20% moisture), the half-life of OTC at 25°C was found to be 33 days. usda.gov In non-amended soil under the same moisture conditions, the half-life was even longer, at 56 days. usda.gov This suggests that the environmental conditions in soil are less conducive to rapid OTC degradation compared to manure.
The composting of animal manure is an effective method for accelerating the degradation of OTC. During composting, the combination of high temperatures and intense microbial activity leads to a significant reduction in OTC concentrations. nih.gov In one study, the half-life of OTC during composting varied from 1.56 to 8.50 days. nih.gov The presence of other substances, such as copper, which is often used as a feed additive, can also influence OTC degradation. Copper ions (Cu²⁺) can act as a catalyst, accelerating the degradation of OTC during composting. nih.gov
The table below provides a comparison of OTC half-lives in different environmental matrices.
| Matrix | Temperature (°C) | Moisture (%) | Half-life (days) | Reference |
| Manure | 25 | 80 | 8.1 | usda.gov |
| Manure-amended soil (5% ratio) | 25 | 20 | 33 | usda.gov |
| Non-amended soil | 25 | 20 | 56 | usda.gov |
| Composted pig manure (with As and Cu) | - | - | 10.2 | nih.gov |
| Composted cow manure (with As and Cu) | - | - | 13.3 | nih.gov |
| Composted pig manure (OTC only) | - | - | 14.6 | nih.gov |
| Composted cow manure (OTC only) | - | - | 14.4 | nih.gov |
These findings indicate that while OTC can persist in soil environments, management practices such as composting can significantly enhance its degradation, thereby reducing its potential environmental impact.
Adsorption and Sorption Behavior in Environmental Compartments
The adsorption of oxytetracycline (OTC) onto sludge is a primary mechanism for its removal in conventional wastewater treatment plants (WWTPs). pan.plnih.gov Due to its chemical properties, particularly its ability to form complexes with metal ions like calcium and magnesium that are present in sludge, OTC exhibits a strong affinity for sludge flocs. pan.pl This chelating property contributes to the relatively high removal rates of tetracyclines, up to 90%, observed in many WWTPs. pan.pl
The adsorption process is significantly influenced by the pH of the wastewater. researchgate.net The surface charge of both the OTC molecule and the sludge particles changes with pH, affecting the electrostatic interactions between them. Cation exchange has been identified as a key mechanism in the adsorption of OTC onto activated sludge. researchgate.net
Studies have shown that the presence of various metal ions can also impact the adsorption of OTC. researchgate.net For instance, divalent cations can interfere with the sorption process, while certain metal ions like Cu²⁺ can enhance sorption through chelation. researchgate.net
The removal of OTC in WWTPs is not solely due to adsorption; biodegradation also plays a role. researchgate.net However, mass balance analyses in WWTPs have indicated that sludge adsorption is the main contributor to the removal of tetracyclines and their transformation products from the aqueous phase. nih.gov This leads to the accumulation of these compounds in the sludge. In one study, the mean concentration of OTC in the influent of three WWTPs was 49.1 ng/L, while in the sludge, it ranged from 19.8 ng/g to 503 ng/g for tetracyclines and their transformation products. nih.gov
The table below summarizes the removal efficiencies of OTC in different hospital wastewater treatment plants using the extended aeration activated sludge (EAAS) process.
| Hospital WWTP | Average Removal Efficiency (%) | Maximum Removal Efficiency (%) | Reference |
| Golestan | 50 | 76 | core.ac.uk |
| Taleghani | 50 | 92 | core.ac.uk |
| Abuzar | 58 | 97 | core.ac.uk |
The significant adsorption of OTC to sludge means that the disposal and management of this sludge are critical considerations for preventing the further spread of this antibiotic in the environment.
Complexation with Metal Ions (e.g., Ca2+, Mg2+) and its Environmental Implications
The environmental behavior of oxytetracycline dihydrate is significantly influenced by its strong tendency to form stable complexes with divalent metal cations, particularly calcium (Ca²⁺) and magnesium (Mg²⁺), which are abundant in natural soil and aquatic systems. researchgate.netcdnsciencepub.comosti.gov This complexation alters the physicochemical properties of the oxytetracycline molecule, which in turn has profound implications for its mobility, persistence, and bioavailability in the environment. researchgate.netosti.gov
The oxytetracycline molecule possesses multiple electron-donating functional groups, which act as binding sites for metal ions, leading to the formation of chelate complexes. researchgate.netconicet.gov.ar The interaction involves the formation of stable ring structures with the metal ion, a process known as chelation. Studies have shown that both the fully-deprotonated and mono-protonated forms of the tetracycline (B611298) molecule can form complexes with these metal ions. nih.gov The stability of these complexes is a critical factor in determining the environmental fate of the antibiotic. researchgate.net Research has determined the binding or association constants for these interactions, which quantify the strength of the complex formed.
Table 1: Binding Constants of Oxytetracycline with Divalent Cations
| Cation | Buffer System | Binding Constant (K) M⁻¹ | Source |
| Mg²⁺ | Tris-hydrochloride (pH 7.80) | 3921.8 | chula.ac.th |
| Ca²⁺ | Tris-hydrochloride (pH 7.80) | 4386.8 | chula.ac.th |
| Mg²⁺ | Phosphate (pH 7.80) | 2704.6 | chula.ac.th |
| Ca²⁺ | Phosphate (pH 7.80) | 1791.2 | chula.ac.th |
This table presents the binding constants (K) for oxytetracycline with Mg²⁺ and Ca²⁺ in different buffer solutions, indicating the stability of the formed complexes.
The formation of these metal-ion complexes has several significant environmental implications:
Sorption and Mobility : The complexation of oxytetracycline with Ca²⁺ and Mg²⁺ is a key mechanism driving its sorption to soil particles, sediments, and organic matter. cdnsciencepub.comcdnsciencepub.com This process, often referred to as cation bridging, occurs when the divalent cation forms a bridge between the negatively charged surfaces of soil components (like clay minerals and humic acids) and the oxytetracycline molecule. conicet.gov.arcdnsciencepub.com This ternary complex formation significantly enhances the sorption of oxytetracycline, particularly in soils with pH values greater than 5. cdnsciencepub.comcdnsciencepub.com For example, in alkaline soils with high concentrations of Ca²⁺ and Mg²⁺, the sorption of tetracyclines is enhanced. cdnsciencepub.com By increasing sorption, complexation with these metal ions effectively reduces the mobility of oxytetracycline in the subsurface environment, inhibiting its transport through the soil and potential contamination of groundwater. researchgate.netresearchgate.net
Bioavailability : Complexation with divalent cations like Ca²⁺ and Mg²⁺ can reduce the bioavailability of oxytetracycline. osti.gov Since the antibiotic activity is dependent on the freely dissolved form of the molecule, the formation of these stable complexes can sequester the antibiotic, making it less available to exert its effects on microbial populations. researchgate.netfda.gov This has implications for both its intended therapeutic action and its unintended ecological impact, as the formation of complexes may reduce the pressure for the development of antibiotic resistance in the environment. researchgate.net
Table 2: Summary of Environmental Implications of Oxytetracycline-Metal Ion Complexation
| Environmental Process | Effect of Complexation with Ca²⁺ / Mg²⁺ | Mechanism | Source |
| Sorption/Mobility | Increased sorption, decreased mobility | Cation bridging to soil particles | cdnsciencepub.comcdnsciencepub.comresearchgate.net |
| Hydrolysis | Decreased degradation rate | Stabilization of the OTC molecule | researchgate.netusda.gov |
| Photolysis | Increased degradation rate | Conformational change to a more light-sensitive planar structure | chula.ac.thusda.gov |
| Bioavailability | Reduced bioavailability | Sequestration of the free form of the antibiotic | researchgate.netosti.govfda.gov |
This table summarizes the principal effects that complexation with calcium and magnesium ions has on the environmental fate and behavior of oxytetracycline.
Ecotoxicological and Environmental Impact Assessment
Toxicity to Non-Target Aquatic Organisms
The introduction of oxytetracycline (B609801) dihydrate into aquatic environments can have detrimental effects on a range of non-target organisms, from microorganisms to vertebrates. The following sections detail the observed toxicity across different trophic levels.
Acute and Chronic Effects on Bacteria (e.g., Vibrio fischeri, Pseudomonas putida, Escherichia coli)
Oxytetracycline dihydrate exhibits significant antibacterial activity, which can disrupt the natural microbial communities in aquatic ecosystems. Studies have shown varying degrees of sensitivity among different bacterial species. For instance, Pseudomonas putida has been identified as a particularly sensitive organism to oxytetracycline. vdu.lt Research has determined the 16-hour median effective concentration (EC50) for growth inhibition of P. putida to be 0.22 mg/L. vdu.ltbuketov.edu.kz In comparison, the marine bacterium Vibrio fischeri, commonly used in toxicity testing, shows a different sensitivity profile. vdu.ltbuketov.edu.kz For Escherichia coli, oxytetracycline has demonstrated limited genotoxicity, with a minimal genotoxic concentration of 500 mg/L in the SOS-chromotest. vdu.ltbuketov.edu.kz The impact of oxytetracycline on gut microbiota has also been investigated, with studies on Daphnia magna revealing that exposure can alter the abundance and diversity of intestinal bacteria, such as Pseudomonas putida and Aeromonas hydrophila. hnu.edu.cnnih.gov
Interactive Data Table: Acute and Chronic Effects of Oxytetracycline on Bacteria
| Organism | Endpoint | Concentration (mg/L) | Duration | Finding | Reference(s) |
| Pseudomonas putida | EC50 (Growth Inhibition) | 0.22 | 16 hours | High sensitivity to oxytetracycline. | vdu.ltbuketov.edu.kz |
| Escherichia coli | Minimal Genotoxic Concentration | 500 | - | Limited genotoxicity observed. | vdu.ltbuketov.edu.kz |
| Vibrio fischeri | - | - | - | Used in toxicity testing, sensitivity varies. | vdu.ltbuketov.edu.kz |
| Gut Microbiota (Daphnia magna) | Altered Diversity | - | - | Impacted abundance and species diversity of intestinal microorganisms. | hnu.edu.cnnih.gov |
Toxicity to Algae (e.g., Chlorella vulgaris, Pseudokirchneriella subcapitata)
Algae, as primary producers in aquatic ecosystems, are susceptible to the effects of oxytetracycline. The compound can inhibit growth and photosynthetic activity. For the green alga Pseudokirchneriella subcapitata (formerly known as Selenastrum capricornutum), a 4-day growth inhibition EC50 value of 3.1 mg/L has been reported. vdu.ltbuketov.edu.kz Other studies have indicated a 50% growth inhibition or photosynthetic efficiency inhibition for P. subcapitata within a range of 0.17–4.5 mg/L. pjoes.com The green microalga Chlorella vulgaris has shown a 50% growth inhibition at a concentration of 7 mg/L. pjoes.com Research has also demonstrated that oxytetracycline can reduce the growth rate of C. vulgaris. mwhglobal.com.tw The effects of oxytetracycline on the growth of C. vulgaris and other algae like Phaeodactylum tricornutum and cyanobacteria have been documented, highlighting the potential for this antibiotic to disrupt primary productivity in aquatic environments. boehringer-ingelheim.com
Interactive Data Table: Toxicity of Oxytetracycline to Algae
| Organism | Endpoint | Concentration (mg/L) | Duration | Finding | Reference(s) |
| Pseudokirchneriella subcapitata | EC50 (Growth Inhibition) | 3.1 | 4 days | Significant inhibition of growth. | vdu.ltbuketov.edu.kz |
| Pseudokirchneriella subcapitata | 50% Inhibition (Growth/Photosynthesis) | 0.17–4.5 | - | Inhibition of key physiological processes. | pjoes.com |
| Chlorella vulgaris | 50% Growth Inhibition | 7 | - | Moderate toxicity observed. | pjoes.com |
| Chlorella vulgaris | Reduced Growth Rate | - | - | Negative impact on growth. | mwhglobal.com.tw |
Effects on Aquatic Invertebrates (e.g., Daphnia magna)
The freshwater crustacean Daphnia magna is a standard model organism for ecotoxicological studies. Research on the acute toxicity of oxytetracycline to D. magna has shown it to be relatively low, with a 48-hour EC50 for immobilization reported to be greater than 102 mg/L, classifying it as practically non-toxic in acute exposures. researchgate.net The no-observed-effect concentration (NOEC) in the same study was determined to be 60.1 mg/L. researchgate.net However, chronic exposure reveals more significant effects. The chronic toxicity, measured by its impact on reproduction, shows an EC50 of 46.2 mg/L. mwhglobal.com.tw Another study reported a lowest-observed-effect concentration (LOEC) for 48-hour immobilization at 400 mg/L, indicating that D. magna is less sensitive than other tested organisms. vdu.ltbuketov.edu.kz Despite the low acute lethality, sublethal effects such as a 43% decrease in food ingestion at 10 mg/L have been demonstrated. scielo.br Furthermore, oxytetracycline has been shown to impact the gut microbiota of D. magna, which could have long-term consequences for their survival and reproduction. hnu.edu.cnnih.gov
Interactive Data Table: Effects of Oxytetracycline on Daphnia magna
| Endpoint | Concentration (mg/L) | Duration | Finding | Reference(s) |
| EC50 (Immobilization) | >102 | 48 hours | Practically non-toxic in acute tests. | researchgate.net |
| NOEC | 60.1 | 48 hours | No observable effects at this concentration. | researchgate.net |
| EC50 (Reproduction) | 46.2 | Chronic | Significant impact on reproductive success. | mwhglobal.com.tw |
| LOEC (Immobilization) | 400 | 48 hours | Less sensitive compared to other species. | vdu.ltbuketov.edu.kz |
| Sublethal Effect (Food Ingestion) | 10 | - | 43% decrease in feeding. | scielo.br |
Impact on Fish and Amphibians (e.g., Danio rerio, Lemna minor)
Oxytetracycline can have various adverse effects on fish and aquatic plants. In the zebrafish (Danio rerio), exposure to oxytetracycline has been shown to cause delayed hatching of embryos and alterations in enzyme activities in adult fish. buketov.edu.kz Long-term exposure can lead to changes in swimming patterns and oxidative stress. epa.gov For the aquatic plant Lemna minor (common duckweed), oxytetracycline has been shown to be toxic, with a 7-day growth inhibition EC50 of 2.1 mg/L. Another study reported a 7-day IC50 of 0.68 mg/L, classifying the commercial formulation containing oxytetracycline as highly toxic to L. minor. At a concentration of 1 µg/L, oxytetracycline was found to decrease the growth and cell division of L. minor. However, one study found that tetracycline (B611298) did not significantly affect the clonal growth of duckweed.
Interactive Data Table: Impact of Oxytetracycline on Fish and Aquatic Plants
| Organism | Endpoint | Concentration (mg/L) | Duration | Finding | Reference(s) |
| Danio rerio | Delayed Hatching, Altered Enzyme Activity | - | - | Developmental and physiological effects. | buketov.edu.kz |
| Danio rerio | Altered Swimming, Oxidative Stress | - | Long-term | Behavioral and biochemical impacts. | epa.gov |
| Lemna minor | EC50 (Growth Inhibition) | 2.1 | 7 days | Inhibition of growth. | |
| Lemna minor | IC50 (Growth Inhibition) | 0.68 | 7 days | High toxicity from a commercial product. | |
| Lemna minor | Decreased Growth and Cell Division | 0.001 | - | Effects at environmentally relevant concentrations. |
Effects on Specific Fish Organs (e.g., liver, kidney, gills)
Oxytetracycline exposure can lead to histopathological changes and functional impairments in the vital organs of fish. The liver, kidney, and gills are particularly susceptible to the toxic effects of this antibiotic. Studies have shown that oxytetracycline can induce tissue alterations in the liver, kidney, and gills of fish species such as Piaractus mesopotamicus and Oncorhynchus mykiss (rainbow trout). In rainbow trout, the highest concentrations of oxytetracycline were found in the kidney and gills. Research on Cyprinus carpio (common carp) revealed that acute exposure to 80 mg/L of oxytetracycline caused cytotoxic and genotoxic effects, with the gills showing the most significant damage, followed by the liver and kidney. Histopathological alterations in the gills and liver of Oncorhynchus mykiss have been reported after both acute and chronic exposure to oxytetracycline. buketov.edu.kz
Genotoxic Effects on Environmental Organisms
The potential for oxytetracycline to cause genetic damage in environmental organisms is a significant concern. Genotoxicity studies have revealed that oxytetracycline can induce DNA damage and chromosomal abnormalities. In fish, such as Cyprinus carpio, oxytetracycline has been shown to have a genotoxic effect on various organs, including the gills, liver, and kidney. The study on C. carpio demonstrated a significant increase in genotoxic effects in all tested tissues. While one study using the SOS-chromotest with Escherichia coli indicated limited genotoxicity for oxytetracycline with a minimal genotoxic concentration of 500 mg/L, other research points to its potential for causing genetic damage in eukaryotic organisms. vdu.ltbuketov.edu.kz For example, a genotoxic effect of environmentally realistic concentrations of oxytetracycline (4–16 µg/L) has been reported in Oreochromis niloticus. buketov.edu.kz Furthermore, oxytetracycline has been shown to induce DNA damage in the coelom cells of earthworms (Eisenia fetida) at a concentration of 500 mg/L.
Interactive Data Table: Genotoxic Effects of Oxytetracycline
| Organism | Effect | Concentration | Finding | Reference(s) |
| Cyprinus carpio | Genotoxic effect in gills, liver, and kidney | 80 mg/L | Significant increase in genotoxic damage. | |
| Escherichia coli | Limited genotoxicity (SOS-chromotest) | 500 mg/L | Minimal genotoxic concentration observed. | vdu.ltbuketov.edu.kz |
| Oreochromis niloticus | Genotoxic effect | 4–16 µg/L | Genotoxicity at environmentally relevant concentrations. | buketov.edu.kz |
| Eisenia fetida | DNA damage in coelom cells | 500 mg/L | Inducement of DNA damage in soil organisms. |
SOS-Chromotest with Escherichia coli
The SOS-Chromotest is a colorimetric biological assay used to assess the genotoxic potential of chemical compounds by measuring the induction of the SOS response in Escherichia coli. wikipedia.orgbiotoxicity.com This response is a complex cellular defense mechanism triggered by DNA damage. wikipedia.org The test utilizes a genetically engineered strain of E. coli where the expression of a gene involved in the SOS pathway is linked to the production of β-galactosidase. wikipedia.orgbiotoxicity.com The activity of this enzyme can be easily quantified, providing a measure of the genotoxic effect of the tested substance. wikipedia.org
In the case of oxytetracycline, studies employing the SOS-Chromotest with Escherichia coli have demonstrated limited genotoxicity. Research has indicated a minimal genotoxic concentration of 500 mg/L for oxytetracycline. researchgate.netnih.gov This suggests that at lower concentrations, the compound does not significantly induce the SOS DNA repair mechanism in E. coli. The SOS-Chromotest serves as a rapid and cost-effective screening tool for identifying substances that may pose a carcinogenic risk to humans. wikipedia.org
Development and Dissemination of Antibiotic Resistance Genes in the Environment
The presence of antibiotics like oxytetracycline in the environment is a significant factor in the development and spread of antibiotic resistance genes (ARGs). Even at sub-lethal concentrations, antibiotics can promote the transfer of ARGs between bacteria through mechanisms like horizontal gene transfer (HGT). tandfonline.com
Correlation with Oxytetracycline Presence in Environmental Samples
A direct correlation between the presence of oxytetracycline and the abundance of ARGs in the environment has been established in numerous studies. The selective pressure exerted by oxytetracycline promotes the proliferation of bacteria carrying resistance genes. asm.orgfrontiersin.org
In agricultural soils, the application of manure from livestock treated with oxytetracycline leads to the accumulation of both the antibiotic and ARGs. frontiersin.orgnih.gov Redundancy analysis has shown that oxytetracycline concentration is a significant factor influencing the distribution of ARGs in soil. frontiersin.org Similarly, in aquatic environments receiving effluent from aquaculture or wastewater treatment plants, elevated concentrations of oxytetracycline are linked to a higher prevalence of tetracycline resistance genes in water and sediment. tandfonline.comfrontiersin.org
Network analysis has further revealed co-occurrence patterns between specific ARGs and potential host bacteria, with Proteobacteria and Bacteroidetes being identified as major hosts for these genes. frontiersin.orgnih.gov Mobile genetic elements, such as class 1 integrons (intI1), are often found in positive correlation with tetracycline resistance genes, suggesting their role in the horizontal transfer and dissemination of resistance. asm.orgacs.orgfrontiersin.org
Risk Assessment and Environmental Monitoring
Calculated Risk Quotients for Oxytetracycline in Aquatic Ecosystems
The potential ecological risk of oxytetracycline in aquatic environments is often evaluated using a risk quotient (RQ). The RQ is calculated by dividing the measured environmental concentration (MEC) of a substance by its predicted no-effect concentration (PNEC). nih.govscholarlypublishingcollective.org An RQ value greater than 1 indicates a high risk to aquatic organisms, a value between 0.1 and 1 suggests a medium risk, and a value below 0.1 indicates a low risk. nih.gov
Studies have shown that oxytetracycline can pose a significant risk to aquatic ecosystems. Based on reported MECs and derived PNECs, a risk quotient of 8 has been calculated for oxytetracycline, indicating a high ecotoxicological concern. researchgate.netnih.gov In aquaculture-intensive areas, RQs for tetracycline resistance gene selection in pond water were frequently found to be higher than 1, suggesting a high likelihood of resistance development. frontiersin.org Other assessments have classified the risk of oxytetracycline to some aquatic organisms as medium. nih.gov These findings underscore the need for careful management of oxytetracycline use to mitigate its environmental impact.
Ecotoxicity Data for Oxytetracycline
| Organism | Test | Result (mg/L) | Reference |
|---|---|---|---|
| Pseudomonas putida | 16-h growth inhibition (EC50) | 0.22 | researchgate.netnih.gov |
| Lemna minor (duckweed) | 7-d growth inhibition (EC50) | 2.1 | researchgate.netnih.gov |
| Pseudokirchneriella subcapitata (green alga) | 4-d growth inhibition (EC50) | 3.1 | researchgate.netnih.gov |
| Daphnia magna | 48-h immobilization (LOEC) | 400 | researchgate.netnih.gov |
EC50: Median Effective Concentration; LOEC: Lowest Observed Effect Concentration.
Monitoring of Oxytetracycline Residues in Environmental Matrices
The widespread use of oxytetracycline in human and veterinary medicine has led to its emergence as an environmental contaminant. Monitoring its residues in various environmental compartments, such as water, soil, and sediment, is crucial for understanding its fate, transport, and potential ecological impact. Various analytical techniques are employed for the detection and quantification of oxytetracycline residues, with high-performance liquid chromatography (HPLC) coupled with various detectors being a prominent method. researchgate.netunesp.br
Water
Oxytetracycline residues are frequently detected in different water bodies, including surface water, groundwater, and wastewater. The concentrations can vary significantly depending on the proximity to sources of contamination like agricultural runoff or wastewater treatment plant effluents.
Several studies have developed and applied methods for analyzing oxytetracycline in water samples. For instance, a method involving solid-phase extraction (SPE) followed by HPLC with UV detection achieved a detection limit of 0.24 µg L-1 in water samples after a 250-fold preconcentration. researchgate.net Another approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) reported method detection limits (MDLs) for oxytetracycline in reagent water as low as 0.21 µg L-1. researchgate.net In lagoon water, the MDL was found to be 3.6 µg L-1. researchgate.net
A study of the Xiao River in China reported an oxytetracycline concentration of 612 µg/L. researchgate.net In contrast, the Danube River had a much lower concentration of 399.5 ng/L. researchgate.net Research in Bindura, Zimbabwe, found oxytetracycline in all untreated water samples, with concentrations ranging from 0.0611 to 0.1495 µg/ml. wisdomlib.org Surprisingly, some treated water samples also contained the antibiotic, with concentrations up to 0.0711 µg/ml, suggesting potential re-contamination or ineffective removal during treatment. wisdomlib.org
Table 1: Concentration of Oxytetracycline in Various Water Samples
| Water Source | Location | Concentration | Method of Detection |
| River Water | Xiao River, China | 612 µg/L | Not specified in provided text |
| River Water | Danube River, Sulina area | 399.5 ng/L | Not specified in provided text |
| Untreated Water | Bindura, Zimbabwe | 0.0611 - 0.1495 µg/ml | UA-DSPE |
| Treated Water | Bindura, Zimbabwe | up to 0.0711 µg/ml | UA-DSPE |
| Lagoon Water | Not specified | 3.6 µg/L (MDL) | LC-MS/MS |
| Reagent Water | Not specified | 0.21 µg/L (MDL) | LC-MS/MS |
Soil
Soil environments can become sinks for oxytetracycline, primarily through the application of manure from treated livestock. The persistence and mobility of oxytetracycline in soil are influenced by factors such as soil composition, pH, and the presence of organic matter.
Studies have shown a wide range of oxytetracycline concentrations in agricultural soils. In the Yangtze River Delta, China, the mean concentration of oxytetracycline in agricultural soils was 18.9 ng/g. polyu.edu.hk Another study reported oxytetracycline concentrations in some agricultural lands reaching up to 2.68 mg kg-1. mdpi.com In contrast, research in Spain found lower levels, with oxytetracycline being detected at 3.9 - 305 µg/kg in soils fertilized with animal manure. scirp.org A study investigating manure-amended soil found that while liquid chromatography-mass spectrometry (LC-MS) showed a decline in oxytetracycline concentrations to less than 50% of the initial amount after three weeks, an enzyme-linked immunosorbent assay (ELISA) indicated that total tetracyclines did not significantly decline over five months, suggesting the presence of degradation products. acs.org This study also noted that only trace amounts (≤1.0 μg/kg) were found in subsurface soil, indicating low mobility. acs.org
Table 2: Concentration of Oxytetracycline in Soil Samples
| Soil Type | Location | Concentration | Method of Detection |
| Agricultural Soil | Yangtze River Delta, China | Mean of 18.9 ng/g | Not specified in provided text |
| Agricultural Land | Not specified | Up to 2.68 mg kg-1 | Not specified in provided text |
| Fertilized Soil | Spain | 3.9 - 305 µg/kg | Not specified in provided text |
| Manure-Amended Soil | Not specified | ≤1.0 μg/kg (subsurface) | LC-MS |
Sediment
Sediments can act as a significant reservoir for oxytetracycline in aquatic environments due to its tendency to adsorb to particulate matter. Monitoring residues in sediments is therefore essential for a complete environmental assessment.
A study comparing HPLC and ELISA methods found both suitable for measuring oxytetracycline residues in sediment samples in the low µg g-1 range. researchgate.net In river sediments, the mean concentration of β-apo-oxytetracycline, a related compound, was found to be 20.8 +/- 7.8 mg/kg. researchgate.net
Other Environmental Matrices
Oxytetracycline residues have also been monitored in other environmental matrices, such as poultry litter and manure. One study detected oxytetracycline in 44.4% of chicken dropping samples, with concentrations ranging from 0.54 to 4.57 mg kg−1. mdpi.com Another investigation in Iran found oxytetracycline levels in broiler manure ranging from 0.047 to 13.77 mg kg−1. mdpi.com In Egypt, concentrations in poultry litter and droppings were reported to be between 5.9 and 1.33 µg g−1. mdpi.com
Table 3: Concentration of Oxytetracycline in Other Environmental Matrices
| Matrix | Location | Concentration | Method of Detection |
| Chicken Droppings | Not specified | 0.54 - 4.57 mg kg−1 | Not specified in provided text |
| Broiler Manure | Iran | 0.047 - 13.77 mg kg−1 | Not specified in provided text |
| Poultry Litter and Droppings | Egypt | 5.9 - 1.33 µg g−1 | Not specified in provided text |
Analytical Methodologies for Oxytetracycline Dihydrate
Chromatographic Techniques
Chromatographic methods are central to the analysis of Oxytetracycline (B609801) Dihydrate, offering powerful separation capabilities that are essential for distinguishing the analyte from complex sample components.
High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, or Diode Array Detection
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the determination of Oxytetracycline Dihydrate in pharmaceutical formulations and biological samples. unesp.br This technique is widely recommended by official compendia for its robustness and reliability. unesp.br
Various HPLC methods have been developed, often employing reversed-phase columns, such as C8 or C18, to separate oxytetracycline from other related substances. researchgate.netsci-hub.se The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Common mobile phases consist of a mixture of an acidic aqueous solution (e.g., oxalic acid or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netveterinarypharmacon.comsigmaaldrich.com
Detection is a key aspect of HPLC analysis, and several detector types are utilized for oxytetracycline:
UV Detection: The ultraviolet (UV) absorbance of oxytetracycline provides a straightforward means of detection. nih.gov The wavelength for detection is typically set at a maximum absorbance of the compound, which is often around 254 nm, 355 nm, or 360 nm. veterinarypharmacon.comnih.govtandfonline.com While effective, UV detection may have lower sensitivity compared to other methods. nih.gov
Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. This method involves exciting the molecule at a specific wavelength (e.g., 390 nm) and measuring the emitted light at a higher wavelength (e.g., 512 nm). nih.govoup.com This technique is particularly useful for analyzing trace levels of oxytetracycline in complex matrices like animal feed. nih.govoup.com
Diode Array Detection (DAD): A Diode Array Detector provides the advantage of acquiring the full UV-visible spectrum of the eluting compounds. veterinarypharmacon.commdpi.com This capability is valuable for method development, peak purity assessment, and simultaneous determination of multiple tetracyclines. veterinarypharmacon.comsigmaaldrich.commdpi.comsigmaaldrich.com HPLC-DAD methods have been successfully validated for the analysis of oxytetracycline in bovine milk and muscle. sigmaaldrich.comsigmaaldrich.com
Interactive Table: HPLC Methods for Oxytetracycline Dihydrate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Nucleosil C18 (5 µm, 250mm x 4.6mm) veterinarypharmacon.com | Silasorb C8 (10 µm, 250 x 4 mm) researchgate.net | Varian ChromSep HPLC OmniSpher C18 (5 µm, 250×4.6 mm) tandfonline.comresearchgate.net |
| Mobile Phase | Acetonitrile: Methanol: 0.4% Orthophosphoric acid (pH 2.7) (20:10:70) veterinarypharmacon.com | Methanol: 0.01 M Oxalic acid (pH 3.0) (30:70) researchgate.net | Not specified |
| Flow Rate | 1.0 mL/min veterinarypharmacon.com | 0.95 mL/min researchgate.net | Not specified |
| Detection | DAD at 254 nm veterinarypharmacon.com | UV at 250 nm researchgate.net | UV-VIS at 360 nm tandfonline.comresearchgate.net |
| Retention Time | Not specified | ~7 min researchgate.net | Not specified |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For the detection and quantification of trace levels of oxytetracycline, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. fda.gov This technique combines the superior separation power of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry. fda.govresearchgate.net
UHPLC-MS/MS methods are particularly valuable for analyzing complex matrices such as wastewater, animal tissues, and eggshells. fda.govresearchgate.netmdpi.com The methodology typically involves an extraction step to isolate the analyte from the sample, followed by chromatographic separation and detection. fda.gov The use of two selected reaction monitoring (SRM) transitions for each compound provides unequivocal identification and confirmation, meeting stringent regulatory guidelines. researchgate.net The high sensitivity of this technique allows for the detection of oxytetracycline at the parts-per-billion (ppb) level. fda.gov A comprehensive UHPLC-MS/MS method has been developed for the simultaneous analysis of 50 different veterinary antibiotics, including oxytetracycline, in hen eggshells. mdpi.com
Spectroscopic Methods
Spectroscopic techniques are invaluable for both the quantitative analysis and structural characterization of Oxytetracycline Dihydrate and its related compounds.
UV-Visible Spectroscopy for Degradation Studies
UV-Visible spectroscopy is a fundamental tool for investigating the degradation of oxytetracycline. scirp.orgscirp.org By monitoring the changes in the UV-Vis absorption spectrum over time, researchers can track the degradation kinetics of the antibiotic under various conditions, such as photocatalysis. scirp.orgscirp.orgmdpi.com The characteristic absorption peak of oxytetracycline, often observed around 352 nm, is used to measure its concentration. mdpi.com For instance, studies have employed UV-Vis spectrophotometry to assess the efficiency of photocatalytic degradation of oxytetracycline using different catalysts under UV irradiation. scirp.orgscirp.org
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Studies for Complex Characterization
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the structure of oxytetracycline and its complexes with metal ions.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. mdpi.comrroij.com In the context of oxytetracycline, IR studies are used to determine the mode of chelation when it forms complexes with metal ions. rroij.com By comparing the IR spectra of free oxytetracycline with its metal complexes, researchers can identify shifts in the vibrational frequencies of functional groups, such as the amide and carboxylate groups, which indicate their involvement in metal coordination. rroij.com The broad band observed in the 3000 cm⁻¹ to 3700 cm⁻¹ region in the spectra of oxytetracycline complexes is indicative of the presence of hydroxyl groups. rroij.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers detailed insights into the molecular structure of oxytetracycline and its interactions with other molecules. rroij.comnih.gov 1H NMR experiments are used to assign the proton signals in the oxytetracycline molecule. nih.govacs.org These assignments are crucial for studying the structural changes that occur upon complexation or degradation. nih.gov Two-dimensional NMR techniques, such as 2D-NOESY, can provide information about the spatial proximity of different protons, which is valuable for understanding the conformation of oxytetracycline and its interactions in solution. nih.gov
Chemiluminescence Methods
Chemiluminescence-based methods offer a highly sensitive approach for the determination of oxytetracycline. researchgate.net These methods are based on the principle that oxytetracycline can enhance the light emission of certain chemical reactions. nih.gov One such method involves the enhancement of the chemiluminescence from the tris(2,2'-bipyridine)ruthenium(II)-cerium(IV) sulphate system in the presence of oxytetracycline. researchgate.netnih.gov This flow-injection chemiluminescent method has been shown to be linear over a specific concentration range and has a low detection limit, making it suitable for pharmaceutical analysis. nih.gov
Near-Infrared (NIR) Spectroscopy
Near-Infrared (NIR) spectroscopy, coupled with chemometric techniques, has emerged as a rapid and non-destructive analytical tool for both the qualitative and quantitative analysis of active pharmaceutical ingredients, including oxytetracycline. researchgate.netiris-eng.com This method relies on the absorption of radiation in the NIR region (approximately 780 to 2500 nm) due to overtones and combination bands of fundamental molecular vibrations, such as C-H, N-H, and O-H bonds present in the oxytetracycline molecule. iris-eng.com Unlike mid-infrared spectroscopy, NIR spectra are characterized by broad, overlapping bands, which necessitates the use of multivariate data analysis (chemometrics) to extract meaningful information. researchgate.netpsu.edu
The primary advantage of NIR spectroscopy is its ability to analyze samples directly without time-consuming preparation, making it suitable for at-line or in-line process monitoring in pharmaceutical manufacturing. iris-eng.com For oxytetracycline, NIR has been used to determine critical quality parameters in the raw material. researchgate.net
Research Findings:
Studies have demonstrated the development of multivariate calibration models for quantifying oxytetracycline and related parameters. researchgate.net Chemometric methods such as Principal Component Analysis (PCA) and Partial Least-Squares (PLS) regression are integral to NIR analysis. researchgate.net
Qualitative Analysis: PCA can be used to create classification models to confirm the identity of oxytetracycline base. The Soft Independent Modelling of Class Analogy (SIMCA) approach, based on PCA, has been successfully used to build cluster models for identity determination. researchgate.net
Quantitative Analysis: PLS and Principal Component Regression (PCR) are applied to develop calibration models for assay and water content determination. researchgate.net One study compared PLS and PCR for the assay of oxytetracycline base, finding PLS to be superior for calibrating the assay, which ranged from 91.95% to 94.43%, with a standard error of prediction (SEP) of 0.285%. psu.edu Another study determined oxytetracycline hydrochloride in aqueous solutions using NIR spectroscopy combined with PLS regression, selecting absorption bands in the 6200-5500 cm⁻¹ range. researchgate.net
These NIR-based methods offer a convenient alternative to traditional wet chemistry techniques like Karl Fischer titration for water content and colorimetric assays for quantification, providing rapid and non-destructive analysis for routine quality control. researchgate.net
Electrochemical Methods
Electrochemical methods offer a sensitive and often cost-effective approach for the determination of oxytetracycline. These techniques are based on the electrochemical oxidation or reduction of the oxytetracycline molecule at an electrode surface. The resulting current or potential can be correlated to the analyte's concentration. Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are commonly employed. nih.govnih.govaustinpublishinggroup.com
The electrochemical behavior of oxytetracycline is dependent on factors like the pH of the supporting electrolyte and the composition of the electrode. scielo.brnih.gov Modified electrodes, incorporating materials like carbon nanotubes, gold nanoparticles, or polymers, are frequently used to enhance sensitivity and selectivity by increasing the electrode surface area and facilitating electron transfer. nih.gov
Research Findings:
Voltammetric Analysis: A study using a disposable pencil graphite (B72142) electrode (PGE) identified two oxidation peaks for oxytetracycline at approximately +0.85 V and +1.00 V. scielo.br The optimal response was achieved in a Britton-Robinson buffer (BRB) at pH 4.56. scielo.br
Modified Electrodes: An electrochemical aptasensor, using a glassy carbon electrode modified with a nanocomposite of multi-walled carbon nanotubes (MWCNTs), gold nanoparticles (AuNPs), reduced graphene oxide (rGO), and chitosan (B1678972) (CS), was developed for the label-free detection of oxytetracycline. nih.gov This sensor demonstrated high sensitivity. In another study, a glassy carbon electrode modified with polyurea was used for the selective determination of oxytetracycline in pharmaceutical formulations and milk samples.
Titration Methods: Conductometric, potentiometric, and cyclic voltammetric titration methods have been developed for determining this compound using various titrants, including sodium hydroxide (B78521) and ferric chloride.
These methods have been successfully applied to the analysis of oxytetracycline in veterinary drugs, milk, and other animal-derived foods.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For the analysis of tetracyclines, including oxytetracycline, CE offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples.
The separation in CE is influenced by several factors, including the composition and pH of the background electrolyte (BGE), applied voltage, and injection mode. Detection is typically performed using UV-Vis absorbance. To enhance sensitivity, various in-capillary preconcentration techniques can be employed, such as large volume sample stacking (LVSS).
Research Findings:
A sensitive CE method was developed for the determination of eight tetracyclines in honey samples, using a 150 mM sodium borate (B1201080) buffer (pH 9.8) with 2.5% 2-propanol as the running buffer and detection at 360 nm.
By applying LVSS, a CE method with conventional UV detection was able to achieve significantly improved detection limits for tetracycline (B611298) antibiotics. This involved hydrodynamically loading a large volume of the sample (around 83.3% of the capillary length) and utilizing a pH change between the sample solution and the BGE to stack the analytes. This approach improved the limits of detection by approximately 40 times compared to normal hydrodynamic injection.
CE methods have proven effective for the analysis of oxytetracycline in complex matrices like honey, demonstrating the technique's capability for food analysis.
Immunological Assays (RIA, ELISA) for Detection
Immunological assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are highly specific and sensitive screening methods based on the principle of antigen-antibody recognition. psu.edu These assays are widely used for detecting antibiotic residues, including oxytetracycline, in various food and biological matrices. psu.edu
ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common immunoassay for antibiotic detection. The competitive ELISA format is frequently used for oxytetracycline. psu.edu In this setup, free oxytetracycline in the sample competes with a known amount of enzyme-labeled oxytetracycline (conjugate) for a limited number of specific antibody binding sites, typically coated on a microtiter plate. psu.edu The amount of bound enzyme is inversely proportional to the concentration of oxytetracycline in the sample, which is determined by measuring the color change after adding a substrate. psu.edu
RIA (Radioimmunoassay): RIA operates on a similar competitive binding principle to ELISA, but uses a radiolabeled antigen (e.g., oxytetracycline labeled with a radioisotope) instead of an enzyme-labeled one. The amount of radioactivity measured is inversely related to the concentration of the unlabeled analyte in the sample. While extremely sensitive, the use of radioactive materials requires specialized handling and disposal.
Research Findings:
Commercial ELISA kits are available for the detection of oxytetracycline in matrices like honey and shrimp, offering a rapid and efficient screening tool. psu.edu
Studies have shown that ELISA can be highly sensitive, with one competitive colorimetric ELISA for oxytetracycline in milk reporting a detection limit of 1.5 ng/mL.
A key consideration for immunoassays is cross-reactivity. Antibodies developed for oxytetracycline may also bind to its metabolites or other structurally related tetracyclines. For instance, 4-epi-oxytetracycline, a major metabolite, has shown high cross-reactivity in oxytetracycline ELISA tests, meaning the assay may measure the sum of the parent compound and this metabolite.
Lateral flow assays (LFA), a type of immunochromatographic assay, have also been developed for the rapid, semi-quantitative screening of oxytetracycline residues in milk and other biological fluids, providing visual results within minutes.
Method Validation Parameters
Method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. For oxytetracycline dihydrate, this involves evaluating several key parameters to ensure the reliability of the analytical results.
Specificity and Selectivity
Specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity is a measure of how well the method can determine the analyte without interference from other substances in the sample.
In Chromatography (e.g., HPLC): Specificity is demonstrated by the absence of interfering peaks at the retention time of oxytetracycline in blank and placebo chromatograms. The resolution between the peak for oxytetracycline and any other component should be adequate (typically >2). A developed HPLC method demonstrated selectivity by showing no interference from potential co-administered drugs like enrofloxacin.
In Spectroscopy (e.g., UV-Vis): The specificity of a UV spectrophotometric method for oxytetracycline was confirmed by analyzing the drug in the presence of its excipients, where the excipients did not show any significant absorbance at the analytical wavelength (268 nm).
In Mass Spectrometry (e.g., LC-MS/MS): Specificity is confirmed by monitoring multiple specific product ions from the parent ion of oxytetracycline (m/z 461.2). The presence of these product ions (e.g., m/z 337.0, 426.0, 444.2) and their consistent ion ratios confirms the identity of the compound. iris-eng.com
In Immunoassays (e.g., ELISA): Selectivity is determined by the cross-reactivity of the antibody with other related compounds. An ELISA for oxytetracycline showed high cross-reactivity with its epimer, 4-epi-oxytetracycline, but not with other degradation products like α-apo-oxytetracycline and β-apo-oxytetracycline, indicating its selectivity profile.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are crucial for determining the sensitivity of a method, especially for residue analysis. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve.
The LOD and LOQ for oxytetracycline vary significantly depending on the analytical technique and the sample matrix.
| Analytical Method | Matrix | LOD | LOQ |
| HPLC-UV | Milk | 50 ng/mL | 68.5 ng/mL |
| HPLC-UV | Pharmaceutical Formulation | 0.08 µg/mL | 0.32 µg/mL |
| HPLC-UV | Veterinary Injectable | 0.0119 mg/mL | 0.0362 mg/mL |
| HPLC | Piglet Plasma | 3.58 ng/mL | 11.93 ng/mL |
| HPLC | Fish Fillet | 2-6 µg/kg | 6-22 µg/kg |
| HPLC | Ointment | 0.599 µg/mL | Not Reported |
| Capillary Electrophoresis (UV) | Honey | 23.9-49.3 µg/kg | Not Reported |
| Electrochemical Aptasensor (DPV) | Buffer/Milk | 30.0 pM | Not Reported |
| Electrochemical Sensor (DPV) | Buffer | 1.74 µg/L | Not Reported |
| Spectrophotometry (with Zirconium(IV)) | Veterinary Formulation | 0.58 µg/mL | 1.96 µg/mL |
| ELISA | Milk | 1.5 ng/mL | Not Reported |
| ELISA | Honey | 5 ppb | Not Reported |
| ELISA | Shrimp/Fish | 2 ppb | Not Reported |
| Value represents the range for eight tetracyclines, including oxytetracycline. |
Linearity and Calibration Curve Analysis
Linearity in an analytical method demonstrates that the response of the instrument is directly proportional to the concentration of the analyte over a specified range. This is a critical parameter for the accurate quantification of oxytetracycline dihydrate.
In the analysis of oxytetracycline dihydrate, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them using the chosen analytical method, most commonly HPLC. explorationpub.comcabidigitallibrary.org The instrument's response, usually the peak area from the chromatogram, is then plotted against the known concentrations to construct a calibration curve.
The linearity of the method is confirmed if the resulting plot is a straight line, which is mathematically represented by a linear regression equation (y = mx + c), where 'y' is the response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The strength of the linear relationship is quantified by the correlation coefficient (R²) or the coefficient of determination (r²). An R² value close to 1.0 (typically >0.99) indicates a strong linear relationship. explorationpub.commdpi.comexplorationpub.com
Several studies have demonstrated excellent linearity for oxytetracycline dihydrate analysis across various concentration ranges and matrices. For instance, one study reported a correlation coefficient (R²) of 0.9999 over a concentration range of 25–500 ng/mL in pig plasma. researchgate.net Another study developing a method for both oxytetracycline and polymyxin (B74138) B found a linear association in the concentration range of 5–25 μg/mL with an R² of 0.991. explorationpub.comexplorationpub.com Similarly, a method for analyzing oxytetracycline in beef samples achieved linearity in the range of 5–500 µg/kg with regression coefficients ranging from 0.9983 to 0.9999. nsps.org.ng
The table below summarizes the linearity data from various studies on oxytetracycline dihydrate analysis.
| Concentration Range | Correlation Coefficient (R²) | Matrix | Reference |
| 25–500 ng/mL | 0.9999 | Pig Plasma | researchgate.net |
| 5–25 µg/mL | 0.991 | Pharmaceutical Formulation | explorationpub.comexplorationpub.com |
| 5–500 µg/kg | 0.9983–0.9999 | Beef (Liver, Kidney, Muscle) | nsps.org.ng |
| 100–1000 ng/mL | 0.9995 | Milk | researchgate.net |
| 1–60 µg·kg⁻¹ dw | >0.99 | Lettuce | mdpi.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Accuracy and Precision (Inter- and Intra-day)
Accuracy and precision are fundamental to the validation of any analytical method, ensuring the reliability and reproducibility of the results. Accuracy refers to the closeness of the measured value to the true or accepted value, while precision represents the degree of agreement among a series of measurements of the same homogenous sample. Precision is further categorized into intra-day (repeatability) and inter-day (intermediate precision) precision.
Accuracy is often evaluated through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking) and then analyzed. The percentage of the analyte recovered is calculated to determine the accuracy of the method. explorationpub.com The acceptance criteria for accuracy are typically within a certain percentage of the nominal value, often 80-120%. mdpi.com Studies on oxytetracycline dihydrate have reported high accuracy across various matrices. For example, a method for analyzing oxytetracycline in a veterinary formulation showed acceptable recovery as per International Conference on Harmonisation (ICH) guidelines. explorationpub.com Another study on oxytetracycline in biological matrices reported intraday and interday accuracy varying from 90% to 112%. nih.gov
Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.
Intra-day precision (Repeatability) is determined by analyzing the same sample multiple times on the same day, by the same analyst, and with the same equipment. This assesses the precision under the same operating conditions over a short interval of time.
Inter-day precision (Intermediate Precision) is assessed by analyzing the same sample on different days, often by different analysts or with different equipment. This evaluates the variability of the method over a longer period.
For oxytetracycline dihydrate analysis, numerous studies have demonstrated good precision. For instance, a study on a veterinary formulation reported an RSD of less than 2%. explorationpub.com In the analysis of beef samples, the intra-day precision ranged from 3.89% to 7.08%, and the inter-day precision ranged from 4.14% to 14.90%, depending on the tissue. nsps.org.ng A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for oxytetracycline and its impurities reported intraday and interday precision to be lower than 7.1%. nih.gov
The following table presents a summary of accuracy and precision data from various analytical methods for oxytetracycline dihydrate.
| Matrix | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Pharmaceutical Formulation | Acceptable per ICH guidelines | < 2 | < 2 | explorationpub.com |
| Beef (Liver) | - | 3.89–4.44 | 4.14–10.30 | nsps.org.ng |
| Beef (Kidney) | - | 6.29–6.46 | 7.75–13.48 | nsps.org.ng |
| Beef (Muscle) | - | 7.07–7.08 | 7.32–14.90 | nsps.org.ng |
| Biological Matrices | 90–112 | < 7.1 | < 7.1 | nih.gov |
| Bovine Plasma | 95.03 | 6.38 | 7.55 | mdpi.com |
| Bovine Milk | 95.93 | 4.34 | 8.76 | mdpi.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Applications of Oxytetracycline Dihydrate in Specific Research Contexts
Aquaculture Research
In the field of aquaculture, research on oxytetracycline (B609801) dihydrate has been pivotal in developing strategies to manage the health of farmed aquatic species. Studies have explored its therapeutic effects against a range of pathogens, its utility in tracking fish populations, and its environmental interactions within culture systems.
The effectiveness of oxytetracycline dihydrate in treating bacterial infections has been investigated across numerous commercially important finfish species.
Nile Tilapia (Oreochromis niloticus): Research has demonstrated the therapeutic value of oxytetracycline dihydrate in combating infections caused by Aeromonas species. In studies involving Aeromonas hydrophila, oral administration of oxytetracycline resulted in lower mortality rates compared to untreated control groups. nih.govijcmas.com One study noted that while oral therapy was generally more effective than bath treatments, high mortalities could still occur if fish did not consume the medicated feed properly. fws.govmontana.edufrontiersin.org Research has also shown its effectiveness in treating infections from a range of pathogens including Francisellosis and Streptococcosis. mdpi.com
Rainbow Trout (Oncorhynchus mykiss): Pharmacokinetic studies in rainbow trout have been conducted to understand the absorption, distribution, and elimination of oxytetracycline dihydrate. tandfonline.comactascientific.comresearchgate.net Research has confirmed its approval for controlling mortality from columnaris disease in this species. dvm360.comfda.gov Studies evaluating its use for skeletal marking also confirm its systemic absorption and efficacy. fws.govusgs.govoup.com
Catfish (Ictalurus punctatus): Clinical field studies have validated the efficacy of oxytetracycline dihydrate in controlling mortality due to columnaris disease, caused by Flavobacterium columnare. In one study, the mean cumulative mortality in the treated group was 0.81%, significantly lower than the 2.39% observed in the control group. fda.govnih.gov It is also recognized for its effectiveness against bacterial hemorrhagic septicemia caused by Aeromonas liquefaciens. fda.govfao.org
Salmonids: Oxytetracycline dihydrate is approved for several therapeutic uses in salmonids. Research supports its efficacy in controlling furunculosis caused by Aeromonas salmonicida, bacterial hemorrhagic septicemia, and ulcer disease. fda.govfao.orgusgs.gov Furthermore, it is approved for managing mortality in freshwater-reared salmonids affected by coldwater disease. dvm360.com
Hybrid Striped Bass (Morone chrysops × M. saxatilis): Studies have been conducted to evaluate the effects of oxytetracycline dihydrate in hybrid striped bass. nih.gov Research investigating the impact of long-term dietary exposure did not find a positive effect on growth performance parameters. nih.gov
| Finfish Species | Target Pathogen/Condition | Key Research Finding | Citations |
|---|---|---|---|
| Nile Tilapia | Aeromonas hydrophila | Oral therapy resulted in lower mortalities (e.g., 17% in treated fries vs. 37% in control). | nih.govmontana.edu |
| Catfish | Columnaris Disease (F. columnare) | Significantly reduced mean cumulative mortality from 2.39% in control groups to 0.81% in treated groups. | fda.gov |
| Rainbow Trout | Columnaris Disease (F. columnare) | Approved for controlling mortality associated with the disease. | dvm360.comfda.gov |
| Salmonids | Furunculosis (A. salmonicida) | Successfully used to treat clinical outbreaks. | fda.govresearchgate.net |
| Hybrid Striped Bass | General Health/Growth | Research on dietary inclusion did not show growth-promoting effects. | nih.gov |
Oxytetracycline dihydrate has been a subject of research for its role in controlling a variety of specific and economically significant bacterial diseases in aquaculture.
Columnaris Disease: Caused by Flavobacterium columnare, this disease affects many freshwater fish. Research has confirmed the efficacy of oxytetracycline dihydrate in controlling mortality from systemic columnaris in fingerling channel catfish and freshwater-reared rainbow trout. fda.govfws.govfws.gov In one study with Tiger Musky, mean cumulative mortality in treated tanks was 4.1% compared to 59.1% in control tanks. fws.gov
Bacterial Hemorrhagic Septicemia: This condition, often caused by Aeromonas liquefaciens or Aeromonas hydrophila, is a listed indication for oxytetracycline dihydrate in both salmonids and catfish. fda.govfao.org Field trials have demonstrated high recovery rates in affected animals following treatment. cabidigitallibrary.org
Furunculosis: Caused by Aeromonas salmonicida, furunculosis is a significant disease in salmonids. fao.orgusgs.gov Studies have shown that oxytetracycline is effective in treating clinical outbreaks in Atlantic salmon and has been evaluated for use in other species like Lake Herring. researchgate.netusgs.govdata.gov
Coldwater Disease: Associated with Flavobacterium psychrophilum, this disease is a concern for freshwater-reared salmonids. Oxytetracycline dihydrate is an approved treatment for controlling mortality from this disease. dvm360.comusgs.gov
Vibriosis: Caused by various Vibrio species, vibriosis is a common bacterial disease in marine aquaculture. researchgate.net While oxytetracycline is used to treat vibriosis, some research has indicated that certain Vibrio strains, such as V. harveyi and V. splendidus, may show low sensitivity to the compound. fao.orgseafdec.org.ph Studies have also found a high incidence of resistance to the tetracycline (B611298) class of antibiotics in Vibrio isolates from shrimp farming environments. ufc.br
Motile Aeromonas Septicaemia (MAS): This disease complex, caused by motile Aeromonas species like A. hydrophila, affects a wide range of fish. unair.ac.id Oxytetracycline is recognized as a treatment for MAS in species such as tilapia. mdpi.com Research has also been conducted to evaluate its efficacy in controlling mortality from MAS in walleye. usgs.gov
| Disease | Causative Agent | Affected Species (in research context) | Citations |
|---|---|---|---|
| Columnaris Disease | Flavobacterium columnare | Catfish, Rainbow Trout, Tiger Musky | dvm360.comfda.govfws.gov |
| Bacterial Hemorrhagic Septicemia | Aeromonas liquefaciens / A. hydrophila | Salmonids, Catfish | fda.govfao.org |
| Furunculosis | Aeromonas salmonicida | Salmonids | fda.govresearchgate.net |
| Coldwater Disease | Flavobacterium psychrophilum | Freshwater-reared salmonids | dvm360.comusgs.gov |
| Vibriosis | Vibrio spp. | Marine shrimp, various finfish | researchgate.netseafdec.org.phfws.gov |
| Motile Aeromonas Septicaemia | Aeromonas spp. | Tilapia, Walleye, Catfish | mdpi.comusgs.govunair.ac.id |
A unique application of oxytetracycline dihydrate is for the fluorescent marking of skeletal tissue in fish, which is invaluable for ecological and population studies. oup.com When administered, the compound binds with calcium and is deposited into the calcifying structures of growing fish, such as vertebrae, scales, and otoliths. oup.comcabidigitallibrary.org These deposits create a permanent fluorescent mark that is visible under ultraviolet light. fws.govoup.com
Research on fingerling rainbow trout demonstrated that this method is highly effective. In one study, all vertebrae extracted from fish treated with oxytetracycline-medicated feed had clearly visible marks, whereas no marks were found on vertebrae from control fish. montana.eduoup.com This resulted in a 100% marking success rate in the treated groups. montana.edu Similar research in Nile tilapia has used oxytetracycline injection to successfully mark scales, opercula, otoliths, and pelvic fin rays, primarily to validate methods of age determination. cabidigitallibrary.org
The use of antibiotics in aquaculture has prompted research into their environmental fate and impact on water quality. Studies have shown that a significant portion, potentially 70-90%, of oxytetracycline administered to fish is excreted into the environment. researchgate.net This has led to investigations of its effects on aquatic ecosystems.
Research has found that concentrations of oxytetracycline can affect water quality parameters; for example, certain concentrations were found to reduce the amount of dissolved oxygen in the water. scielo.br The presence of oxytetracycline in the water can also impact non-target organisms. It has been shown to inhibit the growth of certain algae species and may affect the nitrification process in biofilters by impacting key gram-negative bacteria such as Nitrosomonas and Nitrobacter. researchopenworld.com Consequently, the surveillance and quality control of antibiotics used in aquaculture, along with the evaluation of water quality, are considered important areas of research to ensure sustainable practices. oup.com
Veterinary Medicine Research Beyond Aquaculture
Beyond its use in fish, oxytetracycline dihydrate is a subject of pharmacokinetic research in livestock to understand its behavior in different species and to optimize its use.
Pharmacokinetic studies are essential for determining how a drug is absorbed, distributed, metabolized, and excreted by an animal.
Kilis Goats: Research in Kilis goats has evaluated the pharmacokinetic parameters of both conventional and long-acting (LA) formulations of oxytetracycline. frontiersin.orgnih.gov Following intramuscular administration of a conventional formulation, the maximal plasma drug concentration (Cmax) was 13.57 ± 5.83 µg/ml, which was reached (Tmax) at 0.46 ± 0.09 hours. nih.gov The long-acting formulation resulted in a lower Cmax (8.72 ± 2.47 µg/ml) but a significantly longer elimination half-life (27.96 ± 11.66 hours compared to 10.47 ± 1.30 hours for the conventional formulation). frontiersin.orgnih.gov The bioavailability for the long-acting formulation was also found to be higher (83.15%) than the conventional one (69.71%). nih.gov
| Parameter | Conventional Formulation | Long-Acting (LA) Formulation | Citations |
|---|---|---|---|
| Cmax (µg/ml) | 13.57 ± 5.83 | 8.72 ± 2.47 | nih.gov |
| Tmax (hours) | 0.46 ± 0.09 | 0.6 ± 0.28 | nih.gov |
| Elimination Half-Life (T1/2) (hours) | 10.47 ± 1.30 | 27.96 ± 11.66 | frontiersin.orgnih.gov |
| Bioavailability (F%) | 69.71% | 83.15% | nih.gov |
Dairy Cows: Pharmacokinetic studies in dairy cows have compared different formulations of oxytetracycline. One study found no statistical difference in the pharmacokinetic parameters between an oxytetracycline hydrochloride and an oxytetracycline dihydrate formulation when administered intravenously. nih.govtandfonline.com Research has established that the renal route is the predominant pathway for the elimination of oxytetracycline in dairy cows, with urinary recovery ranging from 73% to 96% of the administered dose. nih.govtandfonline.com Following intramuscular injection of a 20% formulation, mean maximum plasma concentrations varied between 4.5 and 6.8 µg/ml and were achieved between 5 and 10 hours post-injection. nih.gov
| Parameter/Finding | Value/Observation | Citations |
|---|---|---|
| Elimination Route | Predominantly renal (via glomerular filtration and tubular secretion) | nih.govtandfonline.comnih.gov |
| Urinary Recovery (72h) | 73% to 96% of administered dose | nih.govtandfonline.com |
| Mean Renal Clearance | Ranged from 482 to 1050 ml/min | nih.govtandfonline.com |
| Cmax (IM, 20% formulation) | 4.5 - 6.8 µg/ml | nih.gov |
| Tmax (IM, 20% formulation) | 5 - 10 hours | nih.gov |
In Vitro and Cellular Research Applications
Oxytetracycline has served as a valuable tool in parasitology research, particularly for investigating the cellular processes of protozoan parasites like Theileria annulata. This parasite, which infects leukocytes in cattle, undergoes a complex differentiation process from its schizont stage to the merozoite stage. woah.orgmsdvetmanual.com
Researchers have utilized oxytetracycline to study the relationship between protein synthesis, DNA synthesis, and the timing of this differentiation. sigmaaldrich.com By acting as a protein synthesis inhibitor, oxytetracycline can modulate the parasite's developmental clock. sigmaaldrich.comdrugbank.com Studies have shown that while oxytetracycline may have limited therapeutic efficacy against established clinical theileriosis, it can suppress the development of the parasite if administered during the infection's outset. msdvetmanual.comareeo.ac.ir This property allows researchers to manipulate the parasite's life cycle in a controlled manner, providing insights into the molecular triggers of differentiation. sigmaaldrich.com Experimental infection studies in calves have also examined how T. annulata infection alters the pharmacokinetics of oxytetracycline, which can further inform its use in research settings. nih.govnih.gov
Beyond its antimicrobial properties, oxytetracycline exhibits significant anti-inflammatory effects, which have become a subject of cellular research. nih.gov Studies have elucidated that these effects are mediated through the modulation of key inflammatory signaling pathways. karger.comnih.gov
A primary mechanism is the inhibition of the nuclear factor kappa B (NF-κB) pathway, a master regulator of inflammation. karger.comnih.gov Research using human airway epithelial cells demonstrated that oxytetracycline suppressed the activation of NF-κB. karger.com This inhibition leads to a downstream reduction in the expression of multiple pro-inflammatory genes. karger.com For instance, oxytetracycline was found to significantly downregulate the gene expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-8 (IL-8) induced by Tumor Necrosis Factor-alpha (TNF-α). karger.com It also suppressed the production of the IL-1β protein. karger.com
Further research in a mouse model of allergic airway inflammation confirmed that oxytetracycline treatment led to a marked reduction in the levels of Th2 cytokines, including IL-4, IL-5, and IL-13. nih.govebi.ac.uk The compound also reduced the expression of chemokines CCL5 and CCL11 and their receptors CCR1 and CCR3. nih.govebi.ac.uk Another important finding is the ability of oxytetracycline to suppress the gene expression and protein production of MUC5AC, a major mucin involved in airway inflammation. karger.com In vitro studies using the murine monocytic cell line RAW 264.7 established a half-maximal inhibitory concentration (IC50) for the anti-inflammatory effect of oxytetracycline dihydrate. cambridge.org
| Research Model | Key Pathway/Mediator Investigated | Observed Effect of Oxytetracycline | Source |
|---|---|---|---|
| Human Airway Epithelial Cells (NCI-H292) | NF-κB Signaling Pathway | Inhibited activation | karger.com |
| Human Airway Epithelial Cells (NCI-H292) | IL-1β and IL-8 Gene Expression | Suppressed TNF-α-induced expression | karger.com |
| Human Airway Epithelial Cells (NCI-H292) | IL-1β Protein Production | Significantly decreased | karger.com |
| Human Airway Epithelial Cells (NCI-H292) | MUC5AC Gene and Protein Expression | Suppressed | karger.com |
| Mouse Asthma Model | IL-4, IL-5, IL-13 Cytokines | Markedly reduced | nih.govebi.ac.uk |
| Murine Monocytic Cells (RAW 264.7) | General Anti-inflammatory Activity | Half-maximal inhibitory concentration (IC50) of 88 mg/l | cambridge.org |
| Broiler Chickens | Jejunal Inducible NO Synthase (iNOS) | Significantly reduced mucosal expression | cambridge.org |
Future Research Directions and Emerging Areas
Development of Novel Formulations for Enhanced Efficacy and Stability
To overcome limitations such as chemical instability and the need for frequent administration, researchers are exploring innovative formulation strategies. These efforts are geared towards creating more stable, effective, and patient-compliant delivery systems.
The development of long-acting (LA) injectable formulations represents a significant advancement, aiming to maintain therapeutic plasma concentrations for extended periods from a single dose. msdvetmanual.comnih.gov Conventional formulations often require daily injections to maintain effective inhibitory concentrations. msdvetmanual.com In contrast, LA preparations are designed to release the drug slowly, offering a therapeutic effect that can last from three to seven days or even longer. agrovetmarket.com.mxveterinaryfeed.ingoogle.com
These formulations typically use specific vehicles, such as polyvinylpyrrolidone (B124986) (PVP) or propylene (B89431) glycol, to create stable, high-concentration solutions. msdvetmanual.comgoogle.com Research has focused on creating compositions that can hold high concentrations of oxytetracycline (B609801) (e.g., 200 mg/mL to 400 mg/mL) while remaining stable and well-tolerated. google.comgoogle.com The goal is to provide prolonged drug activity, which is particularly valuable in veterinary medicine by reducing animal handling and stress. google.com Studies comparing conventional and LA formulations in animals have demonstrated that LA preparations can sustain effective plasma levels for approximately 72 hours or more, a significant increase over the 6-12 hour half-life of standard tetracyclines. msdvetmanual.comnih.gov
| Formulation Type | Typical Dosing Interval | Duration of Therapeutic Levels | Key Formulation Goal |
|---|---|---|---|
| Conventional Oxytetracycline | Every 8-12 hours (oral) or daily (injectable) msdvetmanual.com | Short-acting (Half-life 6-12 hours) msdvetmanual.com | Achieve immediate therapeutic effect. |
| Long-Acting (LA) Oxytetracycline | Single injection veterinaryfeed.in | Sustained for 3-7+ days msdvetmanual.comnih.govagrovetmarket.com.mx | Reduce dosing frequency and improve compliance. google.com |
A novel approach to enhance the antimicrobial efficacy of oxytetracycline involves its complexation with polyphosphate ester-type transporters. sciprofiles.com These polymeric transporters are synthesized and then chemically linked to oxytetracycline through their phosphorus groups. sciprofiles.comdntb.gov.ua This strategy aims to improve the delivery and effectiveness of the antibiotic, potentially overcoming issues of drug resistance and reducing the required therapeutic dose. sciprofiles.com
Research has demonstrated that these complexes can exhibit superior antimicrobial activity compared to oxytetracycline hydrochloride alone. sciprofiles.com For instance, in studies against Staphylococcus aureus, oxytetracycline complexes with polyphosphate ester-type transporters (P4 and P6) inhibited bacterial growth more effectively at lower concentrations (2.3 to 3.8 µg/mL) than the antibiotic by itself. sciprofiles.comdiva-portal.org A similar enhancement was observed against Escherichia coli on solid media. sciprofiles.com This suggests that the transporter system facilitates the drug's action, a promising avenue for developing more potent antibiotic formulations. sciprofiles.comscispace.com
| Organism | Formulation | Observed Effect | Source |
|---|---|---|---|
| Staphylococcus aureus | Oxytetracycline-Polyphosphate Ester Complex | More effective growth inhibition at low doses (2.3-3.8 µg/mL) compared to oxytetracycline alone. | sciprofiles.comdiva-portal.org |
| Escherichia coli | Oxytetracycline-Polyphosphate Ester Complex | Maximum growth inhibition on solid media at a dose of 8 µg/disk. | sciprofiles.com |
| Pseudomonas aeruginosa | Oxytetracycline-Polyphosphate Ester Complex | Growth inhibition in liquid medium was dependent on the dose and duration of cultivation. | sciprofiles.com |
Complexation of oxytetracycline with transition metal ions and another antibiotic as a "mixed ligand" is an emerging area of research to generate compounds with enhanced biological activity. internationalscholarsjournals.comacademicjournals.org In this approach, metal ions such as Iron (Fe(III)), Cobalt (Co(II)), Nickel (Ni(II)), Zinc (Zn(II)), or Manganese (Mn(II)) are used to form a complex that includes both oxytetracycline and a second ligand, such as chloramphenicol (B1208) or ampicillin (B1664943). internationalscholarsjournals.comacademicjournals.orgamazonaws.comcovenantuniversity.edu.ng
Spectroscopic analysis suggests that the ligands coordinate with the metal ion to form stable, often octahedral, structures. internationalscholarsjournals.comacademicjournals.org Crucially, these mixed ligand complexes have consistently shown more potent antibacterial activity against pathogenic strains like Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae when compared to the parent drugs alone. internationalscholarsjournals.comacademicjournals.org The formation of the metal complex appears to enhance the drug's efficacy, a finding that could lead to the development of new, more powerful antimicrobial agents. amazonaws.comcovenantuniversity.edu.ng
| Metal Ion(s) | Second Ligand | Target Bacteria | Research Finding |
|---|---|---|---|
| Ni(II), Co(II), Fe(III) | Chloramphenicol | E. coli, S. aureus, K. pneumoniae | Complexes were more potent antibacterials than the parent drugs. internationalscholarsjournals.comacademicjournals.org |
| Fe(III), Co(II) | Ampicillin Trihydrate | S. aureus, E. coli, K. pneumoniae | Complexes showed significantly different and enhanced inhibitory properties. covenantuniversity.edu.ngcovenantuniversity.edu.ng |
| Zn(II), Mn(II) | Ampicillin | E. coli, S. aureus | Metal complexes were more active than the neat ligands. amazonaws.com |
Strategies for Mitigating Environmental Contamination by Oxytetracycline Dihydrate
The widespread use of oxytetracycline has led to its detection as a micropollutant in soil and water systems. bohrium.comresearchgate.net Because conventional wastewater treatment plants often fail to remove it completely, research is focused on developing more effective remediation technologies. researchgate.netresearchopenworld.com
Advanced Oxidation Processes (AOPs) are a promising set of technologies for the chemical degradation of persistent organic pollutants like oxytetracycline from water. bohrium.comresearchgate.net These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the antibiotic molecule. researchgate.net Key AOPs studied for oxytetracycline removal include:
Photocatalysis: This involves using a semiconductor catalyst, such as titanium dioxide (TiO₂), which, when irradiated with UV or visible light, generates the desired radicals. bohrium.commdpi.com Combining TiO₂ with materials like biochar can enhance the degradation efficiency to over 90%. scirp.org
Photo-Fenton: This process uses iron salts and hydrogen peroxide (H₂O₂) in the presence of UV light to produce hydroxyl radicals. mdpi.com
UV/H₂O₂: The direct application of ultraviolet light to hydrogen peroxide is also an effective method, with studies showing up to 97% degradation of oxytetracycline in aqueous solutions. mdpi.com
Ozonation: Treatment with ozone (O₃), sometimes in combination with other processes, can effectively break down antibiotic structures in wastewater effluents. bohrium.comresearchgate.net
These technologies can be integrated into existing wastewater management systems as either pretreatment or advanced final treatment steps to ensure the complete removal of oxytetracycline before discharge. researchgate.netmdpi.com
| Technology | Description | Reported OTC Removal Efficiency | Source |
|---|---|---|---|
| UV/H₂O₂ | Uses UV light to break down hydrogen peroxide into hydroxyl radicals. | 97% | mdpi.com |
| UV/TiO₂/H₂O₂ | Heterogeneous photocatalysis using titanium dioxide as a catalyst. | High degradation efficiency. | mdpi.com |
| UV/ZIF-67/PMS | A cobalt-based metal-organic framework (ZIF-67) used to activate peroxymonosulfate (B1194676) (PMS) under UV light. | Up to 87.7% | mdpi.com |
| Biochar-TiO₂ Composite | Solar photodecomposition using a composite of biochar and titanium dioxide. | Up to 93% | scirp.org |
Bioremediation leverages biological agents, primarily microorganisms, to degrade or remove environmental pollutants. frontiersin.org This approach is considered cost-effective and sustainable. Research into the bioremediation of oxytetracycline-contaminated environments has explored several avenues:
Native Microbial Communities: Studies have shown that microbial communities naturally present in environments like estuarine sediments have the potential to degrade oxytetracycline. nih.gov Cultures derived from these sediments were able to remove over 95% of the antibiotic, although a portion of this removal was attributed to abiotic processes like adsorption to sediment particles. nih.gov
Bioaugmentation: This strategy involves introducing specific, highly effective microbial strains into a contaminated site to enhance the degradation process. frontiersin.orgrsc.org For example, the bacterium Achromobacter denitrificans has been isolated and shown to effectively degrade oxytetracycline. bohrium.com The efficiency of these bacteria can be further improved by immobilizing them on carriers like sugarcane bagasse, which also provides tolerance to high antibiotic concentrations and heavy metals. rsc.orgrsc.org
Phytoremediation with Biochar: Another strategy involves using plants that can accumulate pollutants (hyperaccumulators) in combination with biochar. acs.orgnih.gov Biochar can adsorb oxytetracycline, reducing its bioavailability, while the plants contribute to its removal from the soil. This combined approach is being investigated not only for removing the antibiotic itself but also for mitigating the spread of antibiotic resistance genes in the soil. acs.orgnih.gov
These bioremediation techniques offer powerful tools for restoring environments impacted by antibiotic contamination. frontiersin.orgnih.gov
| Approach | Organism/System | Key Finding | Source |
|---|---|---|---|
| Native Microbial Degradation | Microbial communities from estuarine sediments. | Removed over 95% of oxytetracycline from culture medium. | nih.gov |
| Bioaugmentation | Achromobacter denitrificans strain. | Effectively degrades oxytetracycline, with efficiency enhanced by biochar. | bohrium.com |
| Immobilized Bioaugmentation | Bacterium immobilized on sugarcane bagasse. | Showed strong tolerance to high concentrations of oxytetracycline (up to 160 mg/kg) and heavy metals. | rsc.orgrsc.org |
| Phytoremediation & Biochar | Hyperaccumulator plant (Sedum plumbizincicola) and biochar. | A combined strategy to mitigate both oxytetracycline contamination and the prevalence of antibiotic resistance genes in soil. | acs.orgnih.gov |
Comprehensive Ecotoxicological Risk Assessments in Diverse Ecosystems
The widespread use of oxytetracycline in various fields necessitates comprehensive ecotoxicological risk assessments to understand its potential impact on non-target organisms and ecosystem health. scielo.brnih.gov These assessments are crucial for developing measures to mitigate environmental risks associated with its application. scielo.br Research has focused on evaluating the effects of oxytetracycline across different trophic levels in both aquatic and terrestrial environments. scielo.brresearchgate.net
In aquatic ecosystems, the risk of oxytetracycline is evaluated by comparing the predicted environmental concentration with the no-effect concentration for representative organisms. scielo.br Studies have determined the toxicity of oxytetracycline for various species. For instance, one study established the acute toxicity for the fish Oreochromus niloticus, the microcrustacean Daphnia magna (representing invertebrates), and the aquatic plant Lemna minor. scielo.br The results classified the commercial formulation Terramycin® as very toxic to O. niloticus and highly toxic to D. magna and L. minor, indicating a high risk of environmental poisoning for these organisms. scielo.br Another study investigating the impact on the blue mussel, Mytilus trossulus, found that exposure to oxytetracycline induced an inflammatory process. nih.gov The stability of oxytetracycline in aquatic environments is also a factor, with studies measuring its concentration over time in experimental settings. nih.gov
Table 1: Acute Ecotoxicity of a Commercial Oxytetracycline Formulation (Terramycin®) on Aquatic Organisms
| Test Organism | Trophic Level | Test Duration | Toxicity Endpoint | Value (mg/L) | Risk Classification | Source |
|---|---|---|---|---|---|---|
| Oreochromus niloticus | Fish | 48 hours | LC(I)50 | 6.92 | Very Toxic | scielo.br |
| Daphnia magna | Invertebrate | 48 hours | EC(I)50 | 0.17 | Highly Toxic | scielo.br |
| Lemna minor | Aquatic Plant | 7 days | IC(I)50 | 0.68 | Highly Toxic | scielo.br |
In terrestrial ecosystems, the focus has been on soil organisms and microbial processes. nih.govresearchgate.net Earthworms, considered vital "soil ecosystem engineers," have been used as model organisms to assess the toxic effects of oxytetracycline on soil biota. nih.gov One study on Eisenia fetida used an integrated biomarker response (IBR) method to evaluate stress, finding that antioxidant enzymes played a significant role in resisting oxytetracycline-induced stress and that there was a clear dose-effect relationship. nih.gov Research on the effects on soil microbial communities has shown that oxytetracycline did not significantly affect soil respiratory function at all tested doses in one study. researchgate.net However, investigations into agricultural soils amended with livestock manure containing oxytetracycline found that it could alter the soil microbial community composition. researchgate.net The risk quotient (RQ) values calculated for veterinary antibiotics in vegetable soils indicated a medium to high risk to the ecosystem. researchgate.net
Understanding and Combatting Evolving Resistance Mechanisms
The effectiveness of tetracycline-class antibiotics, including oxytetracycline, has been challenged by the emergence and spread of bacterial resistance. nih.gov Understanding the molecular basis of this resistance is fundamental to developing strategies to combat it. Three primary mechanisms of acquired resistance to tetracyclines have been extensively described. nih.govsemanticscholar.org
Efflux Pumps: This is the most common form of resistance, particularly in Gram-negative bacteria. semanticscholar.org It involves energy-dependent efflux proteins, which belong to the major facilitator superfamily, actively pumping the antibiotic out of the bacterial cell, thereby reducing its intracellular concentration and preventing it from reaching its ribosomal target. semanticscholar.org
Ribosomal Protection: This mechanism involves soluble proteins known as ribosomal protection proteins (RPPs). semanticscholar.org RPPs are structurally similar to elongation factors and work by binding to the ribosome, causing a conformational change that dislodges the tetracycline (B611298) molecule from its binding site. semanticscholar.org This allows protein synthesis to resume. semanticscholar.org Genes for RPPs are found in both Gram-positive and Gram-negative bacteria. semanticscholar.org This mechanism confers resistance to older tetracyclines, but newer derivatives with modifications at the C-9 position of the D-ring, such as tigecycline, can often evade it. nih.gov
Enzymatic Inactivation: This is a less common mechanism that involves the chemical modification of the oxytetracycline molecule, rendering it inactive. semanticscholar.org The process requires oxygen and NADPH. semanticscholar.org
Table 2: Major Mechanisms of Acquired Resistance to Oxytetracycline
| Mechanism | Description | Key Proteins/Factors | Predominant in | Source |
|---|---|---|---|---|
| Efflux | Energy-dependent pumping of the antibiotic out of the cell. | Efflux proteins of the major facilitator superfamily (MFS). | Gram-negative bacteria | semanticscholar.org |
| Ribosomal Protection | Dislodging the antibiotic from the ribosome, allowing protein synthesis to continue. | Ribosomal Protection Proteins (RPPs) from the GTPase superfamily. | Gram-positive and Gram-negative bacteria | semanticscholar.org |
| Enzymatic Modification | Chemical alteration of the antibiotic molecule, leading to its inactivation. | Tetracycline-modifying enzymes. | - | semanticscholar.org |
The evolution of resistance is a continuous process. Research has shown that resistance can arise from a combination of mutations in genes associated with various cellular functions, including transcription, translation, and transport. frontiersin.org The widespread use of oxytetracycline in agriculture and aquaculture creates selective pressure that can drive the evolution and dissemination of these resistance genes in the environment. semanticscholar.org The presence of resistance genes in diverse settings, including agroecosystems, highlights the need for robust monitoring programs and environmental impact assessments to manage the threat of evolving resistance. semanticscholar.org
Exploration of Non-Antimicrobial Properties in Therapeutic Research
Beyond its well-established antibiotic activity, oxytetracycline and other members of the tetracycline family possess a range of non-antimicrobial properties that are of growing interest in therapeutic research. nih.gov These properties include anti-inflammatory, antioxidant, and other organ-protective effects. nih.govnih.gov
The anti-inflammatory effects of oxytetracycline have been demonstrated in several research models. cambridge.orgebi.ac.uk An in-vitro study using a murine monocytic cell line (RAW 264.7) confirmed the anti-inflammatory properties of oxytetracycline dihydrate, establishing a half-maximal inhibitory concentration (IC50) of 88 mg/l. cambridge.org In the same study, in-vivo experiments with broilers showed that oxytetracycline could down-regulate the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process, at the mucosal level. cambridge.org Further research using a mouse model of allergic asthma demonstrated that oxytetracycline can significantly attenuate airway inflammation. ebi.ac.uk The study found that oxytetracycline treatment led to a marked reduction in inflammatory cytokines such as IL-4, IL-5, and IL-13, as well as a decrease in inflammatory cell infiltration in lung tissue. ebi.ac.uk The mechanism for this effect appears to involve the inhibition of the NF-κB pathway. ebi.ac.uk
Tetracyclines, as a class, are also known to be effective scavengers of reactive oxygen species (ROS). nih.gov This antioxidant capability is attributed to the multiple-substituted phenol (B47542) ring structure present in these molecules, which is similar to that of vitamin E. nih.gov By neutralizing free radicals, tetracyclines can help mitigate oxidative stress, which is a component of many disease processes. nih.gov The combination of anti-inflammatory, anti-protease, and ROS-scavenging activities contributes to the beneficial effects of tetracyclines observed in conditions like the dermatological disorder rosacea. nih.govmedchemexpress.com
Additionally, research has pointed to other potential non-antibiotic applications. For example, oxytetracycline has been shown to possess activity against Herpes Simplex Virus type 1 (HSV-1). medchemexpress.commedchemexpress.com The exploration of these non-antimicrobial properties opens up possibilities for repurposing oxytetracycline and developing new therapeutic strategies for a variety of inflammatory and other non-infectious diseases. nih.govebi.ac.uk
Q & A
Q. What is the primary mechanism of action of oxytetracycline dihydrate in inhibiting bacterial growth, and how can this be experimentally validated?
Oxytetracycline dihydrate inhibits bacterial protein synthesis by binding reversibly to the 30S ribosomal subunit, preventing aminoacyl-tRNA from attaching to the mRNA-ribosome complex. Methodologically, this can be validated using in vitro translation assays with purified bacterial ribosomes and radiolabeled amino acids. Competitive binding studies with other tetracyclines or ribosomal protection proteins (e.g., Tet proteins) can further confirm specificity .
Q. What analytical methods are recommended for quantifying oxytetracycline dihydrate in biological or environmental samples?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used. For example, a validated method involves a C18 column (e.g., Symmetry-C18), mobile phases of 0.1% formic acid in water and acetonitrile, and detection via positive electrospray ionization. This approach achieves sensitivity down to 1 ng/mL in complex matrices like biofilm or tissue homogenates .
Q. How should oxytetracycline dihydrate be stored to maintain stability in laboratory settings?
The compound is light-sensitive and hygroscopic. Pharmacopeial guidelines recommend storing it in airtight, light-resistant containers at 0–6°C. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) can monitor potency loss using UV spectrophotometry or HPLC .
Advanced Research Questions
Q. How can researchers design experiments to investigate pH-dependent adsorption behavior of oxytetracycline dihydrate in environmental matrices?
Adsorption studies often use batch experiments with varying pH (e.g., 3–9), controlled ionic strength, and cyclodextrin modifiers (e.g., β-cyclodextrin) to mimic organic matter. Surface characterization via FTIR or XPS can identify functional groups involved in binding. Isotherm models (Langmuir/Freundlich) quantify adsorption capacity, while kinetic studies assess rate-limiting steps .
Q. What molecular techniques are critical for identifying tetracycline resistance genes in bacterial isolates exposed to oxytetracycline dihydrate?
PCR amplification with primers targeting tet efflux pumps (e.g., tetA, tetB) or ribosomal protection genes (e.g., tetM, tetO) is standard. Whole-genome sequencing and hybridization with oligonucleotide probes (e.g., DNA microarrays) provide broader resistance profiling. Functional validation requires cloning resistance genes into susceptible strains and testing minimum inhibitory concentration (MIC) shifts .
Q. What experimental strategies address contradictory data on oxytetracycline dihydrate’s efficacy against biofilms?
Discrepancies arise from biofilm maturity or extracellular matrix composition. Standardize biofilm models (e.g., Pseudomonas aeruginosa in flow cells) with confocal microscopy to assess penetration. Combine oxytetracycline with disruptors like EDTA (to chelate divalent cations) or DNase I (to degrade extracellular DNA). Synergy assays with β-lactams or quorum-sensing inhibitors can enhance efficacy .
Q. How do pharmacokinetic interactions between oxytetracycline dihydrate and divalent cations (e.g., Ca²⁺, Mg²⁺) affect experimental outcomes?
Divalent cations form insoluble chelates with oxytetracycline, reducing bioavailability. In vitro, use cation-free buffers (e.g., Chelex-treated) for dissolution. In vivo, administer the antibiotic separately from calcium-rich feeds or supplements. Monitor serum levels via LC-MS to quantify free versus bound drug fractions .
Q. What methodologies optimize oxytetracycline dihydrate’s use in studying bacterial persister cells?
Persister cells survive due to transient metabolic dormancy. Use stationary-phase cultures or stress-inducing conditions (e.g., hypoxia). Combine oxytetracycline with proton motive force disruptors (e.g., CCCP) to enhance uptake. Fluorescence-activated cell sorting (FACS) with viability dyes (e.g., SYTOX Green) quantifies persister eradication .
Methodological Notes
- Contradiction Management : When resistance gene prevalence conflicts with phenotypic susceptibility, use transcriptomics (qRT-PCR) to assess gene expression levels under sub-MIC oxytetracycline exposure .
- Environmental Impact : Adsorption studies must account for soil organic carbon content, as humic acids compete for binding sites. Use isotopic labeling (¹⁴C-oxytetracycline) to track environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
